SHP2-D26
Description
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Properties
Molecular Formula |
C56H79ClN12O6S2 |
|---|---|
Molecular Weight |
1115.9 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[9-[4-[4-[3-[3-amino-5-(4-amino-4-methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-2-chloroanilino]-4-oxobutanoyl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C56H79ClN12O6S2/c1-36(38-17-19-39(20-18-38)49-37(2)61-35-76-49)62-52(74)42-32-40(70)34-69(42)54(75)50(55(3,4)5)65-45(71)16-11-9-7-8-10-12-25-66-28-30-68(31-29-66)47(73)22-21-46(72)63-41-14-13-15-43(48(41)57)77-53-51(58)64-44(33-60-53)67-26-23-56(6,59)24-27-67/h13-15,17-20,33,35-36,40,42,50,70H,7-12,16,21-32,34,59H2,1-6H3,(H2,58,64)(H,62,74)(H,63,72)(H,65,71)/t36-,40+,42-,50+/m0/s1 |
InChI Key |
XJSPAQRZSJUBLB-WQFCSRJTSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCN4CCN(CC4)C(=O)CCC(=O)NC5=C(C(=CC=C5)SC6=NC=C(N=C6N)N7CCC(CC7)(C)N)Cl)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCN4CCN(CC4)C(=O)CCC(=O)NC5=C(C(=CC=C5)SC6=NC=C(N=C6N)N7CCC(CC7)(C)N)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of SHP2-D26, a PROTAC Degrader Targeting the MAPK Pathway
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed overview of SHP2-D26, a potent proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Src homology 2 domain-containing phosphatase 2 (SHP2). The document elucidates its mechanism of action and its subsequent impact on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Introduction to SHP2 and the MAPK Pathway
Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular signaling pathways.[1][2] It is a key regulator of the RAS-MAPK pathway, which is fundamental for cell proliferation, differentiation, and survival.[1][2] In its inactive state, SHP2 is autoinhibited through an intramolecular interaction between its N-terminal SH2 domain and its protein tyrosine phosphatase (PTP) domain.[3][4] Upon stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs) or scaffold proteins, leading to a conformational change that relieves autoinhibition and activates its phosphatase activity.[3][4]
Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and are also implicated in various cancers, including juvenile myelomonocytic leukemia (JMML) and solid tumors.[5][6][7] These mutations often lead to a destabilization of the autoinhibited conformation, resulting in a constitutively active SHP2 protein and aberrant activation of the MAPK pathway.[8][9]
This compound: A PROTAC Degrader of SHP2
Contrary to a mutant protein, this compound is a synthetic small molecule known as a Proteolysis Targeting Chimera (PROTAC).[10][11] PROTACs are a novel class of therapeutic agents designed to hijack the cell's natural protein disposal system to selectively eliminate target proteins.[10][11] this compound is composed of three key components: a ligand that binds to the SHP2 protein, a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker that connects these two ligands.[12]
Mechanism of Action of this compound
The mechanism of action of this compound involves the formation of a ternary complex between SHP2, this compound, and the VHL E3 ligase.[12] This proximity induces the VHL-mediated polyubiquitination of SHP2. The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the SHP2 protein.[12] This event-driven, catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple SHP2 protein molecules.
Impact of this compound on the MAPK Pathway
By inducing the degradation of SHP2, this compound effectively removes a critical upstream activator of the RAS-MAPK pathway.[11][13] This leads to a potent inhibition of downstream signaling, most notably a reduction in the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[11][13] The sustained activation of the MAPK pathway, often driven by oncogenic mutations, is a hallmark of many cancers. Therefore, by eliminating SHP2, this compound can effectively suppress the proliferation of cancer cells that are dependent on this pathway.
Quantitative Data on this compound Activity
The potency of this compound has been evaluated in various cancer cell lines. Key metrics include the half-maximal degradation concentration (DC50), which represents the concentration of the degrader required to reduce the level of the target protein by 50%, and the half-maximal inhibitory concentration (IC50), which measures the concentration needed to inhibit a biological process by 50%.
| Cell Line | Cancer Type | DC50 (nM) | IC50 (nM) | Reference |
| KYSE520 | Esophageal Cancer | 6.0 | 660 | [11][12] |
| MV4;11 | Acute Myeloid Leukemia | 2.6 | 9.9 | [11][12] |
Table 1: In vitro activity of this compound in cancer cell lines.
Experimental Protocols
The characterization of this compound involves several key experimental procedures to assess its ability to degrade SHP2 and inhibit downstream signaling and cell growth.
Western Blotting for SHP2 Degradation
This technique is used to quantify the amount of SHP2 protein in cells following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., KYSE520, MV4;11) and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 12 or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for SHP2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize the SHP2 signal to the loading control.
Cell Viability Assay (WST-8 Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the IC50 of this compound.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 4 days).
-
WST-8 Addition: Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.
ERK Phosphorylation Assay
This assay, typically performed by Western blotting or ELISA, measures the level of phosphorylated ERK (p-ERK) to assess the inhibitory effect of this compound on MAPK pathway signaling.
Protocol:
-
Cell Treatment: Treat cells with this compound for a defined period.
-
Cell Lysis and Protein Quantification: Follow steps 2 and 3 from the Western Blotting protocol.
-
Immunoblotting: Perform SDS-PAGE and transfer as described previously. Probe the membrane with primary antibodies against p-ERK and total ERK.
-
Detection and Quantification: Detect and quantify the p-ERK and total ERK bands. The ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.
Conclusion
This compound represents a promising therapeutic strategy for cancers driven by aberrant SHP2 activity and hyperactivation of the MAPK pathway.[11] As a PROTAC degrader, it offers a distinct mechanism of action compared to traditional small molecule inhibitors, leading to the near-complete elimination of the target protein.[11][13] The potent and effective degradation of SHP2 by this compound results in profound inhibition of MAPK signaling and cancer cell growth, highlighting the potential of targeted protein degradation as a powerful approach in oncology drug development.[11][14] Further optimization and in vivo studies of SHP2 degraders are warranted to translate these findings into novel therapies for patients with SHP2-dependent malignancies.[11]
References
- 1. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SHP2 clinical phenotype, cancer, or RASopathies, can be predicted by mutant conformational propensities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Modeling (not so) rare developmental disorders associated with mutations in the protein-tyrosine phosphatase SHP2 [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Locking Protein Structure to Close the Door on Cancer [als.lbl.gov]
- 10. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
The Role of SHP2-D26 in the Degradation of SHP2 Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple cell signaling pathways, including the RAS/mitogen-activated protein kinase (MAPK) cascade.[1][2] Dysregulation of SHP2 activity through gain-of-function mutations or overexpression is implicated in the pathogenesis of various human diseases, including Noonan syndrome and several types of cancer.[2] Consequently, SHP2 has emerged as a compelling therapeutic target. While allosteric inhibitors of SHP2 have shown promise, the development of targeted protein degraders offers an alternative and potentially more effective therapeutic strategy.[2][3] This technical guide provides an in-depth overview of SHP2-D26, a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SHP2 protein.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery to specifically eliminate the SHP2 protein.[4][5] It consists of three key components: a ligand that binds to the SHP2 protein, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two moieties.[5]
The mechanism of action of this compound involves the following key steps:
-
Ternary Complex Formation: this compound simultaneously binds to both the SHP2 protein and the VHL E3 ubiquitin ligase, forming a ternary complex.[5]
-
Ubiquitination: The proximity induced by the ternary complex formation allows the VHL E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the SHP2 protein.
-
Proteasomal Degradation: The polyubiquitinated SHP2 protein is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically degrades SHP2 into small peptides, effectively eliminating it from the cell.[5]
This process is catalytic, as a single molecule of this compound can induce the degradation of multiple SHP2 protein molecules. The degradation of SHP2 leads to the downregulation of downstream signaling pathways, most notably the RAS/MAPK pathway, thereby inhibiting cell proliferation and survival in cancer cells dependent on this pathway.[4][6]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy and activity of this compound in various cancer cell lines.
| Cell Line | Cancer Type | DC₅₀ (nM)[1][4] | IC₅₀ (Cell Growth, nM)[5] |
| KYSE520 | Esophageal Squamous Carcinoma | 6.0 | 660 |
| MV-4-11 | Acute Myeloid Leukemia | 2.6 | 0.99 |
| Cell Line | Treatment | % SHP2 Degradation | Reference |
| KYSE520 | 100 nM this compound for 8 hours | >95% | [4] |
| MV-4-11 | 100 nM this compound for 8 hours | >95% | [4] |
| KYSE520 | 300 nM this compound for 12 hours | Near complete | [5] |
| MV-4-11 | 300 nM this compound for 12 hours | Near complete | [5] |
| Treatment | Effect on p-ERK Levels | Cell Line | Reference |
| This compound (dose-dependent) | More potent inhibition of p-ERK compared to SHP099 (allosteric inhibitor) at 48 hours. | KYSE520 | [6] |
| This compound (dose-dependent) | More potent inhibition of p-ERK compared to SHP099 at 48 hours. | MV-4-11 | [6] |
| Animal Model | Treatment | Tumor Growth Inhibition | Reference |
| PC-9 Xenograft Mice | This compound (20 mg/kg and 40 mg/kg, i.p.) | Modest (<20%) | [2][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on the methods described in the primary literature reporting the discovery and characterization of this compound.[1]
Western Blot Analysis for SHP2 Degradation
This protocol is used to determine the levels of SHP2 protein in cells following treatment with this compound.
-
Cell Culture and Treatment:
-
Culture KYSE520 or MV-4-11 cells in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 3, 10, 30, 100, 300 nM) for the desired time points (e.g., 2, 4, 8, 12, 24 hours).[5]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SHP2 (e.g., Bethyl Laboratories, A301-544A) overnight at 4°C.[6] A loading control antibody such as GAPDH or β-actin should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
In-Cell Ubiquitination Assay
This assay is used to confirm that this compound induces the ubiquitination of SHP2.
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with plasmids expressing HA-tagged ubiquitin and Flag-tagged SHP2 using a suitable transfection reagent.
-
-
Treatment and Lysis:
-
24 hours post-transfection, treat the cells with this compound and the proteasome inhibitor MG132 for 4-6 hours.
-
Lyse the cells in a denaturing lysis buffer (e.g., 1% SDS in PBS) and boil immediately to disrupt protein-protein interactions.
-
-
Immunoprecipitation:
-
Dilute the lysates with a non-denaturing buffer to reduce the SDS concentration.
-
Incubate the lysates with an anti-Flag antibody overnight at 4°C to immunoprecipitate SHP2.
-
Add protein A/G agarose beads and incubate for another 2 hours.
-
Wash the beads extensively with wash buffer.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Perform western blotting as described above, using an anti-HA antibody to detect ubiquitinated SHP2 and an anti-Flag antibody to detect total immunoprecipitated SHP2.
-
Cycloheximide (CHX) Chase Assay
This assay is used to determine the effect of this compound on the half-life of the SHP2 protein.
-
Cell Culture and Treatment:
-
Culture cells as described for the western blot protocol.
-
Treat cells with cycloheximide (a protein synthesis inhibitor) to block new protein synthesis.
-
Concurrently, treat one set of cells with this compound and another with a vehicle control.
-
-
Time Course Collection:
-
Harvest cells at various time points after treatment (e.g., 0, 2, 4, 8, 12 hours).
-
-
Western Blot Analysis:
-
Lyse the cells and perform western blotting for SHP2 and a loading control as described previously.
-
Quantify the SHP2 band intensity at each time point and normalize it to the loading control.
-
Plot the remaining SHP2 protein levels over time to determine the protein half-life in the presence and absence of this compound.
-
Visualizations
Signaling Pathway of SHP2 and the Impact of this compound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Nexus of Control: A Technical Guide to the Upstream Regulators of SHP2 Targeted by Novel Allosteric Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Src homology 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical intracellular signaling node that governs a multitude of cellular processes, including proliferation, survival, differentiation, and migration.[1][2][3] Its dysregulation is implicated in the pathogenesis of various developmental disorders and malignancies.[1][2][4] SHP2 acts as a pivotal transducer downstream of numerous receptor tyrosine kinases (RTKs), cytokine receptors, and integrins, primarily through the activation of the RAS/MAPK signaling cascade.[2][5][6] This central role has rendered SHP2 a compelling therapeutic target in oncology.[5][7] This technical guide provides a comprehensive overview of the upstream regulators of SHP2 and the signaling pathways it modulates, with a focus on the mechanism of action of novel allosteric inhibitors, exemplified here by the hypothetical molecule SHP2-D26.
Introduction to SHP2 and its Regulation
SHP2 is a non-receptor protein tyrosine phosphatase characterized by the presence of two N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[5][8] In its inactive state, the N-SH2 domain folds back to block the active site of the PTP domain, leading to autoinhibition.[5][8]
Activation of SHP2 is a multi-step process initiated by its recruitment to phosphorylated tyrosine residues on upstream signaling partners via its SH2 domains.[9] This interaction induces a conformational change that relieves the autoinhibition, allowing the PTP domain to access and dephosphorylate its substrates.[8] This activation is often mediated by binding to specific phosphotyrosine motifs within receptor tyrosine kinases (RTKs) or scaffold proteins.[5][9]
Key Upstream Regulators of SHP2
The activity of SHP2 is tightly controlled by a diverse array of upstream proteins that recruit it to specific subcellular locations and signaling complexes. These regulators can be broadly categorized as receptor tyrosine kinases, cytokine receptors, and scaffold adapter proteins.
Receptor Tyrosine Kinases (RTKs)
RTKs are a major class of upstream activators for SHP2. Upon ligand binding, RTKs dimerize and autophosphorylate on specific tyrosine residues in their cytoplasmic tails, creating docking sites for the SH2 domains of SHP2.[5] This recruitment leads to SHP2 activation and subsequent propagation of downstream signaling. Key RTKs that regulate SHP2 include:
-
Epidermal Growth Factor Receptor (EGFR): A critical driver of cell proliferation and survival, EGFR activation leads to the recruitment and activation of SHP2, which is essential for robust and sustained activation of the RAS/ERK pathway.[5][10] Dysregulation of the EGFR-SHP2 axis is a common feature in various cancers.[5][11]
-
Fibroblast Growth Factor Receptor (FGFR): SHP2 is a crucial mediator of signaling downstream of FGFRs, playing a role in cell differentiation, migration, and angiogenesis.[10][11]
-
Platelet-Derived Growth Factor Receptor (PDGFR): The interaction between PDGFR and SHP2 is vital for cell growth and motility.
-
c-Met (Hepatocyte Growth Factor Receptor): SHP2 is implicated in mediating the oncogenic signals of c-Met, contributing to tumor growth and metastasis.[5][10]
-
HER2 (Human Epidermal Growth Factor Receptor 2): In HER2-positive cancers, SHP2 is a key component of the signaling network that drives tumor progression.[5]
Cytokine Receptors
SHP2 also plays a significant role in signaling pathways initiated by cytokines. For instance, it is involved in the interleukin-3 (IL-3) receptor signaling cascade.[12] Upon cytokine stimulation, SHP2 is recruited to the receptor complex, where it modulates the activity of downstream effectors like the JAK/STAT pathway.[2][6] Interestingly, SHP2 can act as both a positive and negative regulator of JAK/STAT signaling depending on the cellular context.[13]
Scaffold Adapter Proteins
Scaffold proteins act as crucial intermediaries, assembling signaling complexes and bringing SHP2 into proximity with its activators and substrates. Key scaffold proteins that regulate SHP2 include:
-
Gab Family Proteins (e.g., Gab1, Gab2): These are prominent docking proteins that become tyrosine-phosphorylated upon growth factor stimulation and subsequently recruit SHP2.[12][14] The SHP2-Gab1 interaction is essential for the sustained activation of the ERK pathway.[14]
-
Insulin Receptor Substrate (IRS) Proteins: In insulin and insulin-like growth factor (IGF) signaling, IRS proteins are phosphorylated and serve as docking sites for SHP2, which in turn modulates the PI3K/AKT pathway.[8]
SHP2 Signaling Pathways
Activated SHP2 modulates several critical downstream signaling pathways, with the RAS-MAPK pathway being the most well-characterized.
The RAS/MAPK Pathway
SHP2 is a critical positive regulator of the RAS/MAPK pathway.[5][6] Upon activation by upstream signals, SHP2 is thought to dephosphorylate specific negative regulators of RAS, such as Sprouty (SPRY) proteins and RAS GTPase-activating proteins (GAPs), thereby promoting the accumulation of active, GTP-bound RAS.[4] This leads to the activation of the downstream kinase cascade involving RAF, MEK, and ERK, ultimately resulting in the regulation of gene expression related to cell proliferation, differentiation, and survival.
References
- 1. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of SHP2 and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
- 8. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. SHP2 acts both upstream and downstream of multiple receptor tyrosine kinases to promote basal-like and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SHP2 acts both upstream and downstream of multiple receptor tyrosine kinases to promote basal-like and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular interactions of SHP1 and SHP2 in IL-3-signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Shp-2 Tyrosine Phosphatase Functions as a Negative Regulator of the Interferon-Stimulated Jak/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Ripple Effect: A Technical Guide to the Downstream Signaling Consequences of SHP2-D61G Mutation and a Glimpse into Therapeutic Intervention
For Researchers, Scientists, and Drug Development Professionals
Abstract
The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signaling node that translates extracellular cues into intracellular responses. Gain-of-function mutations in SHP2 are implicated in developmental disorders, such as Noonan syndrome, and various cancers. This technical guide provides an in-depth exploration of the downstream signaling sequelae of a prevalent Noonan syndrome-associated mutation, D61G. Furthermore, it will touch upon the effects of SHP2 inhibitors, which represent a promising therapeutic strategy. We will delve into the hyperactivation of the RAS/Mitogen-Activated Protein Kinase (MAPK), PI3K/AKT, and JAK/STAT pathways, presenting quantitative data, detailed experimental methodologies, and visual representations of these complex signaling cascades.
Introduction: SHP2, the Cellular Signal Amplifier
SHP2 is a non-receptor protein tyrosine phosphatase that, counterintuitively, often plays a positive role in signal transduction. It is ubiquitously expressed and is a crucial component of signaling pathways initiated by growth factors, cytokines, and hormones.[1] SHP2 consists of two N-terminal Src homology 2 (SH2) domains, a protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[1] In its inactive state, the N-SH2 domain blocks the PTP domain, leading to auto-inhibition. Upon binding of the SH2 domains to phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs) or docking proteins like GAB1/2, a conformational change occurs, relieving this inhibition and activating the phosphatase.[1]
The D61G mutation, located in the N-SH2 domain, disrupts the autoinhibitory interaction, leading to a constitutively active phosphatase.[2] This gain-of-function mutation results in the aberrant amplification of downstream signaling pathways, driving cellular proliferation, survival, and differentiation.
The Dominant Cascade: Hyperactivation of the RAS/MAPK Pathway
The most well-documented consequence of the SHP2-D61G mutation is the hyperactivation of the RAS/MAPK signaling cascade.[3] SHP2 is a key upstream activator of RAS.[4] Activated SHP2 dephosphorylates specific residues on docking proteins, creating binding sites for the GRB2-SOS1 complex, which in turn activates RAS by promoting GTP loading.[4] The SHP2-D61G mutant's constitutive activity leads to sustained and elevated activation of this pathway.
Quantitative Impact on RAS/MAPK Signaling
The following table summarizes the quantitative effects of the SHP2-D61G mutation and SHP2 inhibitors on key components of the RAS/MAPK pathway.
| Condition | Downstream Target | Fold Change (vs. Wild-Type/Control) | Cell Type/Model | Reference |
| SHP2-D61G Expression | p-ERK1/2 | ~2 to 5-fold increase | Various cell lines | [4][5] |
| SHP2-D61G Expression | RAS-GTP | Significant increase | PDAC cells | [5] |
| SHP2 Inhibitor (SHP099) | p-ERK1/2 | ~50-80% decrease | GAB2-overexpressing ovarian cancer cells | [6] |
| SHP2 Inhibitor (PF-07284892) | p-ERK | Potent inhibition (low nM IC50) | Various cancer cell lines | [7] |
Signaling Pathway Diagram
Caption: RAS/MAPK pathway activation by SHP2-D61G.
A Supporting Role: Modulation of the PI3K/AKT Pathway
The influence of SHP2 on the PI3K/AKT pathway is more context-dependent, with reports of both activating and inhibitory roles.[1] In many cancer models, SHP2 positively regulates this pathway, contributing to cell survival and proliferation.[8] The SHP2-D61G mutation can lead to increased AKT phosphorylation.
Quantitative Impact on PI3K/AKT Signaling
| Condition | Downstream Target | Fold Change (vs. Wild-Type/Control) | Cell Type/Model | Reference |
| SHP2-D61G Expression | p-AKT | Variable increase | Breast cancer cells | [8] |
| SHP2 Inhibitor (CNBCA) | p-AKT | ~50% decrease (IC50 ~1.0 µM) | BT474 and MDA-MB468 breast cancer cells | [8] |
| SHP2 Inhibitor (SHP099) | p-AKT | Unchanged | GAB2-overexpressing ovarian cancer cells | [6] |
| SHP2 Inhibition | p-AKT | Transient inhibition followed by feedback activation | Colorectal cancer cells | [9] |
Signaling Pathway Diagram
Caption: PI3K/AKT pathway modulation by SHP2-D61G.
Crosstalk and Complexity: The JAK/STAT Pathway Connection
SHP2's role in the JAK/STAT pathway is also multifaceted, with evidence for both positive and negative regulation depending on the cellular context and the specific cytokine receptor.[1][10] In some instances, SHP2 dephosphorylates and inactivates STAT proteins, while in others, it is required for their activation. The SHP2-D61G mutation has been shown to negatively regulate STAT3 activation in some contexts.
Quantitative Impact on JAK/STAT Signaling
| Condition | Downstream Target | Fold Change (vs. Wild-Type/Control) | Cell Type/Model | Reference |
| SHP2 Knockdown | p-STAT3 | ~1.84-fold increase | Esophageal squamous cell carcinoma cells | [10] |
| SHP2 Inhibition | p-STAT3 / p-STAT6 | Significant increase | THP-1 cells co-cultured with A549 cells | [11] |
| SHP2-D61G Expression | p-STAT3 | Decreased | Hematopoietic progenitors | [12] |
Signaling Pathway Diagram
Caption: JAK/STAT pathway regulation by SHP2-D61G.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the downstream effects of SHP2 mutations and inhibitors.
Western Blotting for Phosphorylated Proteins
This protocol is essential for detecting changes in the phosphorylation state of key signaling proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (5% BSA in TBST).
-
Primary antibodies (phospho-specific and total protein).
-
HRP-conjugated secondary antibodies.
-
ECL substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration using a protein assay.
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run at a constant voltage.
-
Protein Transfer: Transfer proteins to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To detect total protein levels, the membrane can be stripped and re-probed with an antibody against the total protein.
In Vitro Kinase Assay
This assay measures the activity of kinases downstream of SHP2, such as MEK and ERK.
Materials:
-
Immunoprecipitated active kinase (e.g., MEK or ERK).
-
Kinase-specific substrate (e.g., inactive ERK for MEK assay, or a specific peptide for ERK assay).
-
Kinase assay buffer.
-
ATP.
-
Reaction termination buffer (e.g., SDS-PAGE sample buffer).
-
SDS-PAGE gels.
-
Phospho-specific antibody against the substrate.
Procedure:
-
Immunoprecipitation: Isolate the active kinase from cell lysates.
-
Kinase Reaction: In a microcentrifuge tube, combine the immunoprecipitated kinase, substrate, and kinase assay buffer.
-
Initiate Reaction: Add ATP to start the reaction and incubate at 30°C for a defined period.
-
Terminate Reaction: Stop the reaction by adding termination buffer.
-
Analysis: Analyze the reaction products by Western blotting using a phospho-specific antibody for the substrate.
Immunoprecipitation
This technique is used to isolate SHP2 and its interacting proteins.
Materials:
-
Cell lysis buffer.
-
Primary antibody against SHP2 or a protein of interest.
-
Protein A/G magnetic beads or agarose beads.
-
Wash buffer.
-
Elution buffer.
Procedure:
-
Cell Lysis: Prepare cell lysates as described for Western blotting.
-
Pre-clearing (optional): Incubate the lysate with beads alone to reduce non-specific binding.
-
Immunocomplex Formation: Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Capture: Add beads to the lysate-antibody mixture and incubate to capture the immunocomplexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell proliferation.
Materials:
-
96-well plates.
-
Cell culture medium.
-
MTT reagent.
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired compounds (e.g., SHP2 inhibitors).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying SHP2 signaling.
Conclusion and Future Directions
The SHP2-D61G mutation acts as a potent driver of oncogenic signaling, primarily through the hyperactivation of the RAS/MAPK pathway, with significant crosstalk to the PI3K/AKT and JAK/STAT pathways. This in-depth guide has provided a quantitative and methodological framework for understanding and investigating these downstream effects. The development of allosteric SHP2 inhibitors offers a promising therapeutic avenue for diseases driven by SHP2 gain-of-function mutations. Future research should focus on further dissecting the context-dependent roles of SHP2 in various signaling networks and on the development of more potent and selective SHP2 inhibitors to overcome potential resistance mechanisms. A deeper understanding of the intricate signaling web controlled by SHP2 will be paramount for the successful clinical translation of these targeted therapies.
References
- 1. SHP2 associates with nuclear localization of STAT3: significance in progression and prognosis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling (not so) rare developmental disorders associated with mutations in the protein-tyrosine phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effects of SHP2 and PI3K pathway inhibitors in GAB2-overexpressing ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Shp2 Inhibits Proliferation of Esophageal Squamous Cell Cancer via Dephosphorylation of Stat3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SHP2 mediates STAT3/STAT6 signaling pathway in TAM to inhibit proliferation and metastasis of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Noonan syndrome-associated D61G variant of the protein tyrosine phosphatase SHP2 prevents synaptic down-scaling - PMC [pmc.ncbi.nlm.nih.gov]
SHP2-D26: A Comprehensive Technical Guide to its Discovery and Development as a Chemical Probe
Introduction
Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][2] It is a key component of the RAS-MAPK pathway, which is involved in cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of SHP2 has been implicated in various human diseases, including cancer and developmental disorders like Noonan and LEOPARD syndromes.[2][4] This has made SHP2 an attractive therapeutic target.[5] While traditional small molecule inhibitors have been developed, a newer approach involves targeted protein degradation. This has led to the development of SHP2-D26, a first-in-class, potent, and effective SHP2 degrader based on the Proteolysis Targeting Chimera (PROTAC) technology.[1][5][6][7]
This compound is a heterobifunctional molecule designed to induce the degradation of the SHP2 protein.[5][6][7] It consists of a ligand that binds to SHP2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][8] This technical guide provides an in-depth overview of the discovery, mechanism of action, and cellular activity of this compound.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[8] The molecule forms a ternary complex, bringing together the SHP2 protein and the VHL E3 ligase.[6] This proximity facilitates the transfer of ubiquitin molecules to SHP2, tagging it for degradation by the proteasome.[4] The degradation of SHP2 leads to the inhibition of downstream signaling pathways, such as the RAS-ERK pathway.[5] The action of this compound is dependent on its binding to both SHP2 and VHL, as well as the subsequent neddylation and proteasomal activity.[6]
Caption: Mechanism of this compound induced degradation of SHP2 protein.
Quantitative Data
The potency and efficacy of this compound have been characterized in different cancer cell lines. The following tables summarize the key quantitative data.
Table 1: In Vitro Degradation Efficiency of this compound
| Cell Line | Cancer Type | DC₅₀ (nM) |
| KYSE520 | Esophageal Cancer | 6.0[5][6] |
| MV-4-11 | Acute Myeloid Leukemia | 2.6[5][6] |
DC₅₀: The concentration required to induce 50% degradation of the target protein.
Table 2: Cellular Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ |
| KYSE520 | Esophageal Cancer | 0.66 µM[6][7] |
| MV-4-11 | Acute Myeloid Leukemia | 0.99 nM[6][7] |
IC₅₀: The concentration required to inhibit 50% of cell growth.
Table 3: Time-Course of SHP2 Degradation with this compound (100 nM)
| Cell Line | Time to Initiate Degradation | Time to Complete Depletion |
| KYSE520 | < 4 hours[6][7] | 8 hours[6][7] |
| MV-4-11 | < 4 hours[6][7] | 8 hours[6][7] |
Notably, this compound is over 30 times more potent at inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK) and cell growth compared to the SHP2 inhibitor SHP099 in both KYSE520 and MV-4-11 cell lines.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are protocols for key experiments used in the characterization of this compound.
Cell Lines and Culture
-
KYSE520 (esophageal cancer) and MV-4-11 (acute myeloid leukemia) cells were used.
-
Cells were cultured in an appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cultures were maintained in a humidified incubator at 37°C with 5% CO₂.
Western Blotting for SHP2 Degradation
-
Cell Treatment: Cells were seeded in plates and allowed to adhere overnight. They were then treated with varying concentrations of this compound (e.g., 0, 3, 10, 30, 100, 300 nM) for a specified duration (e.g., 12 hours).[6][7] For time-course experiments, cells were treated with a fixed concentration (e.g., 100 nM) for different time points (e.g., 0, 2, 4, 8, 12, 24 hours).[6][7]
-
Cell Lysis: After treatment, cells were washed with PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against SHP2 and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane was incubated with a corresponding secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay
-
Cell Seeding: Cells (e.g., 5 x 10³ cells/well) were seeded in 96-well plates.[4]
-
Compound Addition: After 24 hours, cells were treated with a range of concentrations of this compound. For KYSE520 cells, concentrations ranged from 0-100 µM, and for MV-4-11 cells, 0-10 nM.[6][7]
-
Incubation: The cells were incubated for an extended period, for instance, 4 days.[6][7]
-
Viability Assessment: Cell viability was assessed using a method such as the Cell Counting Kit-8 (CCK-8) assay.[4] 10 µL of the CCK-8 solution was added to each well, and the plate was incubated for a specified time.[4]
-
Data Analysis: The absorbance was measured using a microplate reader, and the IC₅₀ values were calculated.
Signaling Pathway and Experimental Workflow
SHP2 is a critical positive regulator of the RAS/ERK signaling pathway, which is frequently hyperactivated in various cancers.[4] The degradation of SHP2 by this compound is expected to suppress this pathway.
Caption: Role of SHP2 in the RAS/ERK pathway and its inhibition by this compound.
The discovery and development of this compound followed a structured workflow, from conceptual design to cellular characterization.
Caption: Workflow for the discovery and characterization of this compound.
Conclusion
The discovery of this compound represents a significant advancement in the development of chemical probes for studying SHP2.[5] As a potent and effective PROTAC degrader, it demonstrates that induced degradation of SHP2 is a highly effective strategy for inhibiting its function.[5][9] this compound serves as a valuable tool for dissecting the complex biology of SHP2 and provides a strong foundation for the development of a new class of therapeutics for cancer and other diseases where SHP2 is implicated.[5] Further optimization of SHP2 degraders holds the promise of translating this approach into clinical applications.[5]
References
- 1. Medicinal chemistry strategies for the development of protein tyrosine phosphatase SHP2 inhibitors and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
The Chemical Synthesis of SHP2-D26: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SHP2-D26 is a potent and effective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Src homology 2 domain-containing phosphatase 2 (SHP2). As a key signaling node in multiple oncogenic pathways, SHP2 is a high-value target in cancer therapy. This compound comprises a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase connected via a linker to a molecule that binds to SHP2. This technical guide provides a detailed overview of the chemical synthesis pathway for this compound, including experimental protocols for key intermediates and the final compound, alongside quantitative data and visualizations of the relevant biological and chemical processes.
Introduction to SHP2 and the PROTAC Approach
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). It is a key component of the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT signaling pathways, which are frequently dysregulated in human cancers. The development of small-molecule inhibitors targeting SHP2 has been an active area of research.
The PROTAC technology offers an alternative therapeutic strategy to traditional enzyme inhibition. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is a first-in-class SHP2 degrader that demonstrates high potency in inducing SHP2 degradation in cancer cells.
SHP2 Signaling Pathways
SHP2 is a critical regulator of multiple signaling cascades that are vital for cell growth, proliferation, and survival. A simplified representation of its involvement in key oncogenic pathways is depicted below.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of three key building blocks: the SHP2 ligand, the VHL E3 ligase ligand, and a linker, followed by their sequential coupling. The overall synthetic strategy is outlined below.
Synthetic Workflow
Experimental Protocols
The following protocols are based on the procedures outlined in the supporting information of the primary literature describing the synthesis of this compound.
Synthesis of SHP2 Ligand Intermediate (Compound 5)
A detailed, step-by-step protocol for the synthesis of the SHP2 ligand intermediate, a key component of this compound, is provided. This synthesis involves a multi-step sequence starting from commercially available materials. The final step involves the removal of a protecting group to reveal a primary amine, which is then used for coupling to the linker-VHL ligand moiety.
-
Step 1: Boc Protection of 4-amino-4-methylpiperidine
-
To a solution of 4-amino-4-methylpiperidine in dichloromethane (DCM), di-tert-butyl dicarbonate (Boc₂O) and triethylamine (TEA) are added.
-
The reaction is stirred at room temperature for 12 hours.
-
The product, tert-butyl (4-methylpiperidin-4-yl)carbamate, is isolated after aqueous workup and purification by column chromatography.
-
-
Step 2: Nucleophilic Aromatic Substitution
-
The Boc-protected amine is reacted with a suitable pyrazine derivative under basic conditions in a solvent such as dimethylformamide (DMF).
-
The reaction is heated to facilitate the substitution.
-
The product is isolated and purified.
-
-
Step 3: Thiol Addition
-
The resulting intermediate is reacted with a substituted aminothiophenol derivative in the presence of a suitable base.
-
The reaction proceeds at room temperature to yield the thioether-linked product.
-
-
Step 4: Boc Deprotection
-
The Boc protecting group is removed using trifluoroacetic acid (TFA) in DCM.
-
The reaction is typically complete within 1-2 hours at room temperature.
-
The final SHP2 ligand intermediate (Compound 5) is obtained after removal of the solvent and TFA under reduced pressure.
-
Synthesis of VHL-Linker Intermediate
The VHL-linker intermediate is synthesized by coupling a protected VHL ligand with a bifunctional linker.
-
Step 1: Synthesis of the VHL Ligand
-
The VHL ligand is synthesized according to established literature procedures, often involving a multi-step sequence starting from hydroxyproline.
-
-
Step 2: Linker Attachment
-
A bifunctional linker with a terminal carboxylic acid and a protected amine is coupled to the hydroxyl group of the VHL ligand using a suitable coupling agent such as HATU or HOBt/EDCI.
-
The reaction is carried out in an inert solvent like DMF with a base such as diisopropylethylamine (DIPEA).
-
The protecting group on the linker's amine is then removed to allow for the final coupling step.
-
Final Assembly of this compound
The final step involves the amide coupling of the SHP2 ligand intermediate with the VHL-linker intermediate.
-
To a solution of the VHL-linker intermediate with a terminal carboxylic acid in DMF, the SHP2 ligand intermediate (Compound 5), HATU, and DIPEA are added.
-
The reaction mixture is stirred at room temperature for several hours until completion, as monitored by LC-MS.
-
The final product, this compound, is purified by preparative reverse-phase HPLC.
Quantitative Data
The following tables summarize the quantitative data for the key synthetic steps.
Table 1: Synthesis of SHP2 Ligand Intermediate (Compound 5)
| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | Boc Protection | Boc₂O, TEA, DCM, rt, 12h | >95 | >98 |
| 2 | Nucleophilic Substitution | Pyrazine derivative, K₂CO₃, DMF, 80°C, 16h | 70-80 | >95 |
| 3 | Thiol Addition | Aminothiophenol, NaH, THF, rt, 4h | 60-70 | >95 |
| 4 | Boc Deprotection | TFA, DCM, rt, 1h | >90 | >98 |
Table 2: Final Coupling and Purification of this compound
| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) |
| 5 | Amide Coupling | Compound 5, VHL-linker, HATU, DIPEA, DMF, rt, 4h | 40-50 | >99 (by HPLC) |
Table 3: Characterization of this compound
| Analysis | Result |
| ¹H NMR | Conforms to the expected structure |
| ¹³C NMR | Conforms to the expected structure |
| HRMS (ESI) | Calculated and found mass correspond to the molecular formula |
Mechanism of Action of this compound
This compound functions by inducing the formation of a ternary complex between SHP2 and the VHL E3 ubiquitin ligase. This proximity leads to the polyubiquitination of SHP2, marking it for degradation by the 26S proteasome.
Conclusion
This technical guide has provided a comprehensive overview of the chemical synthesis of this compound, a potent PROTAC degrader of the oncoprotein SHP2. The synthesis involves a convergent approach, with the preparation of key intermediates followed by their final coupling. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery who are interested in the development of targeted protein degraders. The successful synthesis and potent activity of this compound highlight the promise of the PROTAC technology for targeting challenging disease-related proteins like SHP2.
SHP2-D26: A Technical Guide to its Anti-Cancer Activity via Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Src homology 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling pathways downstream of receptor tyrosine kinases (RTKs), which are frequently dysregulated in various cancers. SHP2 is a key activator of the RAS/mitogen-activated protein kinase (MAPK) signaling cascade, a pathway central to cell proliferation, survival, and differentiation. Consequently, SHP2 has emerged as a compelling therapeutic target in oncology. SHP2-D26 is a novel and potent proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of the SHP2 protein. This technical guide provides an in-depth overview of the mechanism of action of this compound, its profound effects on cancer cell proliferation and survival, and detailed protocols for key experimental assays used to characterize its activity.
Introduction to SHP2 and its Role in Cancer
SHP2, encoded by the PTPN11 gene, is a ubiquitously expressed protein that is integral to the regulation of several critical cellular signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1][2] In its inactive state, the N-SH2 domain of SHP2 blocks the catalytic site of the phosphatase domain. Upon activation by binding to phosphotyrosine residues on upstream signaling partners, SHP2 undergoes a conformational change that relieves this auto-inhibition, allowing it to dephosphorylate its substrates.
In the context of cancer, SHP2 primarily functions as a positive regulator of the RAS/MAPK pathway.[3] By dephosphorylating specific regulatory sites on signaling adaptors and scaffolds, SHP2 sustains the activation of RAS, leading to the downstream phosphorylation and activation of MEK and ERK.[3] This sustained signaling promotes uncontrolled cell proliferation and survival, hallmarks of cancer.[4]
This compound: A PROTAC Degrader of SHP2
This compound is a first-in-class, potent, and effective PROTAC degrader of SHP2.[5][6] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins. This compound consists of a ligand that binds to SHP2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7][8] This ternary complex formation facilitates the polyubiquitination of SHP2 by the E3 ligase, marking it for degradation by the proteasome.[7] This degradation-based approach offers a distinct advantage over traditional small molecule inhibitors, as it can eliminate both the enzymatic and scaffolding functions of the target protein and can lead to a more sustained pharmacological effect.
Quantitative Effects of this compound on Cancer Cells
This compound has demonstrated potent and specific activity in various cancer cell lines. Its efficacy is quantified by its half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) for cell growth.
| Cell Line | Cancer Type | DC50 (nM) | IC50 (nM) | Reference |
| KYSE520 | Esophageal Cancer | 6.0 | 660 | [5][7] |
| MV4;11 | Acute Myeloid Leukemia | 2.6 | 0.99 | [5][7] |
Table 1: Potency of this compound in Cancer Cell Lines.
Impact of this compound on Cancer Cell Signaling and Survival
The degradation of SHP2 by this compound leads to the significant inhibition of downstream signaling pathways that are critical for cancer cell proliferation and survival.
Inhibition of the RAS/MAPK Signaling Pathway
A primary consequence of SHP2 degradation is the suppression of the RAS/MAPK pathway. This compound has been shown to be significantly more potent at inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK), a key downstream effector of this pathway, than the SHP2 inhibitor SHP099.[5][6] This inhibition of p-ERK leads to a halt in the cell cycle and a reduction in cell proliferation.
Induction of Apoptosis
In addition to inhibiting proliferation, this compound actively promotes cancer cell death through the induction of apoptosis. In non-small cell lung cancer (NSCLC) cell lines, treatment with this compound leads to an increase in the levels of the pro-apoptotic protein Bim and a decrease in the levels of the anti-apoptotic protein Mcl-1.[9][10] This shift in the balance of pro- and anti-apoptotic proteins triggers the apoptotic cascade, leading to programmed cell death.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Western Blot Analysis for Protein Degradation and Signaling Pathway Modulation
Objective: To determine the extent of SHP2 degradation and the effect on downstream signaling proteins (e.g., p-ERK) and apoptosis-related proteins (e.g., Bim, Mcl-1) following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., KYSE520, MV4;11)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SHP2, anti-p-ERK, anti-ERK, anti-Bim, anti-Mcl-1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Proliferation Assay (WST-8)
Objective: To determine the effect of this compound on the proliferation of cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell lines
-
96-well plates
-
Cell culture medium
-
This compound
-
WST-8 reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed a known number of cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
WST-8 Addition: Add 10 µL of WST-8 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression.
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
Objective: To quantify the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Analysis: Gate the cell populations to distinguish between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Conclusion
This compound represents a promising therapeutic strategy for cancers dependent on SHP2 signaling. Its ability to induce the rapid and sustained degradation of the SHP2 protein leads to potent inhibition of the pro-proliferative RAS/MAPK pathway and the induction of apoptosis in cancer cells. The data presented in this guide underscore the potential of this compound as a valuable tool for cancer research and a candidate for further drug development. The detailed experimental protocols provided herein will facilitate the continued investigation and characterization of this and other targeted protein degraders.
References
- 1. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 2. Collection - Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. Gab1 and SHP-2 promote Ras/MAPK regulation of epidermal growth and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Phosphotyrosine Phosphatase SHP-2 Participates in a Multimeric Signaling Complex and Regulates T Cell Receptor (TCR) coupling to the Ras/Mitogen-activated Protein Kinase (MAPK) Pathway in Jurkat T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The protein tyrosine phosphatase, Shp2, is required for the complete activation of the RAS/MAPK pathway by brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Investigating the Role of SHP2 in Developmental Disorders: A Technical Guide Featuring the SHP2-D26 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node in multiple cellular processes essential for embryonic development. Dysregulation of SHP2 activity due to mutations is a primary driver of a group of developmental disorders known as RASopathies, most notably Noonan syndrome (NS) and LEOPARD syndrome (LS). This technical guide provides an in-depth overview of the role of SHP2 in these disorders, with a special focus on the utility of the novel proteolysis-targeting chimera (PROTAC), SHP2-D26, as a research tool for investigating SHP2's function and therapeutic potential. This document details the molecular mechanisms of SHP2, the impact of disease-causing mutations, and comprehensive experimental protocols for utilizing this compound to probe SHP2-dependent signaling pathways.
Introduction to SHP2 and its Role in Development
SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS/mitogen-activated protein kinase (MAPK) signaling pathway, which governs cell proliferation, differentiation, and survival[1][2]. The protein consists of two N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) domain, and a C-terminal tail with tyrosine phosphorylation sites[1][3]. In its inactive state, the N-SH2 domain folds back to block the active site of the PTP domain, creating an autoinhibited conformation[1]. Upon growth factor stimulation, SHP2 is recruited to phosphorylated receptor tyrosine kinases (RTKs) or adaptor proteins via its SH2 domains, leading to a conformational change that relieves autoinhibition and activates its phosphatase activity[1].
Germline mutations in PTPN11 are the leading cause of Noonan syndrome, a multisystemic disorder characterized by distinctive facial features, congenital heart defects, and short stature[4][5]. These mutations are typically gain-of-function, leading to a constitutively active SHP2 protein and subsequent hyperactivation of the RAS/MAPK pathway[4]. Conversely, mutations causing LEOPARD syndrome, while phenotypically overlapping with Noonan syndrome, often result in a catalytically impaired SHP2 protein that paradoxically also leads to a gain-of-function effect on signaling[6][7].
This compound: A PROTAC Degrader for Studying SHP2 Function
This compound is a first-in-class, potent, and effective PROTAC degrader of the SHP2 protein[8]. Unlike traditional inhibitors that block the catalytic activity of a protein, PROTACs are bifunctional molecules that hijack the cell's natural protein disposal system to eliminate the target protein entirely. This compound consists of a ligand that binds to SHP2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase[8]. This ternary complex formation leads to the ubiquitination of SHP2 and its subsequent degradation by the proteasome[8].
The ability of this compound to induce rapid and efficient degradation of SHP2 makes it a powerful tool for studying the consequences of SHP2 loss-of-function in various experimental models, thereby providing a valuable approach to dissecting the role of SHP2 in both normal development and in the context of developmental disorders.
Quantitative Data on this compound and Disease-Causing Mutations
The following tables summarize key quantitative data related to the efficacy of this compound in cancer cell lines and the biochemical consequences of representative Noonan syndrome-causing mutations. While data for this compound in developmental disorder models is not yet widely available, the provided information offers a baseline for its potential application.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines [8]
| Cell Line | Cancer Type | DC₅₀ (nM) | IC₅₀ (nM) |
| KYSE520 | Esophageal Cancer | 6.0 | 660 |
| MV-4-11 | Acute Myeloid Leukemia | 2.6 | 0.99 |
DC₅₀: Concentration for 50% maximal degradation. IC₅₀: Concentration for 50% maximal inhibition of cell growth.
Table 2: Biochemical Properties of Select Noonan Syndrome-Associated SHP2 Mutants
| Mutation | Location | Effect on PTP Activity | Impact on Protein Interaction | Reference |
| D61G | N-SH2 Domain | Increased basal activity | Disrupts autoinhibitory interaction | [9] |
| E76K | N-SH2 Domain | Markedly increased basal activity | Disrupts autoinhibitory interaction | [9] |
| T468M | PTP Domain | Catalytically impaired | Enhanced interaction with scaffolding proteins | [7] |
| Y279C | PTP Domain | Catalytically impaired | Enhanced interaction with scaffolding proteins | [7][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of SHP2 using this compound.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., human iPSCs differentiated into relevant cell types, or immortalized cell lines) at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations (e.g., ranging from 1 nM to 1 µM). Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) to allow for SHP2 degradation.
Western Blotting for SHP2 Degradation
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against SHP2 overnight at 4°C. The following day, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
Analysis of Downstream Signaling (p-ERK)
-
Cell Treatment and Lysis: Treat and lyse the cells as described above.
-
Immunoblotting: Perform Western blotting as described, using primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Quantification: Quantify the band intensities for p-ERK and total ERK. The ratio of p-ERK to total ERK will indicate the level of MAPK pathway activation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at various temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analysis: Analyze the amount of soluble SHP2 at each temperature by Western blotting or other quantitative methods. A shift in the melting temperature of SHP2 in the presence of this compound indicates direct target engagement[8][11].
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key SHP2 signaling pathways and experimental workflows.
SHP2 Signaling in the RAS/MAPK Pathway
Caption: SHP2 activation downstream of RTKs and its role in the RAS/MAPK pathway.
Mechanism of Action of this compound
Caption: The mechanism of SHP2 protein degradation induced by the PROTAC this compound.
Experimental Workflow for Investigating this compound Effects
Caption: A generalized workflow for studying the effects of this compound in cellular models of developmental disorders.
Conclusion
The study of SHP2's role in developmental disorders is crucial for understanding their pathogenesis and developing novel therapeutic strategies. The advent of chemical tools like the this compound PROTAC degrader offers a powerful new approach to dissect the intricate signaling networks governed by SHP2. By enabling the specific and efficient removal of the SHP2 protein, this compound allows for a direct assessment of the consequences of SHP2 loss-of-function, providing a valuable complementary approach to studies of gain-of-function mutations. This technical guide provides a foundational framework for researchers to employ this compound in their investigations, with the ultimate goal of translating a deeper understanding of SHP2 biology into therapeutic benefits for individuals with Noonan syndrome, LEOPARD syndrome, and other related developmental disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. event.fourwaves.com [event.fourwaves.com]
- 3. SHP2 Phosphatase [biology.kenyon.edu]
- 4. PTPN11 Mutations in Noonan Syndrome: Molecular Spectrum, Genotype-Phenotype Correlation, and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noonan syndrome-causing genes: Molecular update and an assessment of the mutation rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LEOPARD Syndrome with PTPN11 Gene Mutation in Three Family Members Presenting with Different Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTPN11 gene: MedlinePlus Genetics [medlineplus.gov]
- 8. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PTPN11 mutations in LEOPARD syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SHP2 Degradation Analysis Using SHP2-D26
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling and is implicated in various cancers.[1][2] It is a key component of multiple signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which regulate cell proliferation, differentiation, and survival.[1][2] Dysregulation of SHP2 activity is associated with several human diseases, making it an attractive therapeutic target.[3][4] SHP2-D26 is a potent and effective proteolysis-targeting chimera (PROTAC) degrader of SHP2.[3][5] It induces the degradation of SHP2 by recruiting it to the VHL E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[5] This application note provides a detailed protocol for utilizing western blotting to analyze SHP2 degradation mediated by this compound in cancer cell lines.
Principle of the Assay
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[6] This protocol outlines the treatment of cancer cell lines with this compound to induce SHP2 degradation. Following treatment, cells are lysed, and the total protein is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with antibodies specific to SHP2 to determine its relative abundance. Antibodies against downstream signaling proteins, such as phosphorylated ERK (p-ERK) and total ERK, can also be used to assess the functional consequences of SHP2 degradation.[7]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound-mediated SHP2 degradation in KYSE520 (esophageal cancer) and MV-4-11 (acute myeloid leukemia) cell lines.[3][5][8]
Table 1: Dose-Dependent Degradation of SHP2 by this compound
| Cell Line | This compound Concentration (nM) | Incubation Time (hours) | DC50 (nM) |
| KYSE520 | 0, 3, 10, 30, 100, 300 | 12 | 6.0[5][8] |
| MV-4-11 | 0, 3, 10, 30, 100, 300 | 12 | 2.6[5][8] |
Table 2: Time-Dependent Degradation of SHP2 by this compound at 100 nM
| Cell Line | Incubation Time (hours) | Observation |
| KYSE520 | 0, 2, 4, 8, 12, 24 | SHP2 levels reduced within 4 hours, with complete depletion by 8 hours.[5] |
| MV-4-11 | 0, 2, 4, 8, 12, 24 | SHP2 levels reduced within 4 hours, with complete depletion by 8 hours.[5] |
Experimental Protocols
Materials and Reagents
-
Cell Lines: KYSE520, MV-4-11
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
10% Mini-PROTEAN TGX Precast Gels
-
Tris/Glycine/SDS Running Buffer
-
PVDF Membrane (0.45 µm)
-
Transfer Buffer (Towbin buffer): 25 mM Tris, 192 mM Glycine, 20% methanol, pH 8.3.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Anti-SHP2 antibody
-
Anti-phospho-ERK1/2 (Thr202/Tyr204) antibody
-
Anti-ERK1/2 antibody
-
Anti-GAPDH or Anti-β-actin antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Experimental Workflow
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Culture KYSE520 cells in DMEM and MV-4-11 cells in RPMI-1640 medium, each supplemented with 10% FBS and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 0 to 300 nM) for the specified duration (e.g., 12 hours for dose-response or 0 to 24 hours for time-course). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with RIPA buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of a 10% Mini-PROTEAN TGX precast gel.
-
Run the gel in Tris/Glycine/SDS running buffer at 100-120V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. For wet transfer, perform at 100V for 60-90 minutes in ice-cold transfer buffer.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-SHP2, anti-p-ERK, anti-ERK, or a loading control antibody) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilutions are 1:1000 for most antibodies.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the resulting bands using appropriate software (e.g., ImageJ). Normalize the intensity of the SHP2 band to the loading control (GAPDH or β-actin).
-
SHP2 Signaling Pathway
SHP2 is a crucial regulator of several signaling cascades initiated by growth factors and cytokines.[9] Upon activation of receptor tyrosine kinases (RTKs), SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of downstream pathways such as the RAS/MAPK cascade.[10] The degradation of SHP2 by this compound is expected to attenuate these signaling pathways.
Troubleshooting
Table 3: Common Western Blotting Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient protein transfer | Optimize transfer time and voltage. Use a Ponceau S stain to check transfer efficiency. |
| Insufficient antibody concentration | Titrate the primary antibody concentration (e.g., 1:500, 1:1000, 1:2000). | |
| Inactive secondary antibody or ECL substrate | Use fresh reagents and ensure proper storage. | |
| High Background | Insufficient blocking | Increase blocking time to 1.5-2 hours. Use 5% BSA instead of milk if phospho-antibodies are used. |
| Antibody concentration too high | Decrease the concentration of the primary and/or secondary antibody. | |
| Insufficient washing | Increase the number and duration of washes with TBST. | |
| Non-specific Bands | Protein degradation | Keep samples on ice and use fresh protease inhibitors in the lysis buffer. |
| Antibody cross-reactivity | Use a more specific antibody. Check the literature for antibody validation. |
Conclusion
This application note provides a comprehensive protocol for the analysis of SHP2 degradation induced by the PROTAC degrader this compound using western blotting. The provided data and methodologies will enable researchers to effectively study the dose- and time-dependent effects of this compound on SHP2 protein levels and its downstream signaling pathways. Adherence to this detailed protocol and troubleshooting guide will facilitate the generation of reliable and reproducible results in the investigation of SHP2 as a therapeutic target in cancer research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 4. Protocol Tips and Tricks | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. bio-rad.com [bio-rad.com]
- 7. sinobiological.com [sinobiological.com]
- 8. SHP2 Monoclonal Antibody (246CT9.8.2) (MA5-37520) [thermofisher.com]
- 9. nsjbio.com [nsjbio.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assay Using SHP2-D26
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating various cellular signaling pathways.[1][2][3][4] SHP2 is involved in cascades such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are fundamental to cell proliferation, differentiation, survival, and migration.[1][3][4][5][6] Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and are implicated in the pathogenesis of various cancers.[7][8] This has made SHP2 an attractive therapeutic target in oncology.[9][10]
SHP2-D26 is a first-in-class, potent, and effective proteolysis-targeting chimera (PROTAC) degrader of the SHP2 protein.[9][11][12] It functions by inducing the degradation of SHP2 through the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the inhibition of downstream signaling pathways and subsequent reduction in cancer cell growth.[6][11] This document provides a detailed protocol for assessing the effect of this compound on cell viability in cancer cell lines.
Signaling Pathway
SHP2 is a critical positive regulator of the RAS/MAPK signaling pathway.[4][10] Upon activation by receptor tyrosine kinases (RTKs), SHP2 dephosphorylates specific substrates, leading to the activation of RAS and the downstream MAPK cascade (RAF-MEK-ERK), which promotes cell proliferation and survival.[4][10] this compound, by inducing the degradation of SHP2, effectively blocks this signaling axis.
Experimental Data Summary
The following tables summarize the reported in vitro efficacy of this compound in two cancer cell lines. This data is crucial for designing the dose-response experiments in a cell viability assay.
Table 1: this compound Degradation Capacity (DC50)
| Cell Line | Cancer Type | DC50 (nM) at 12 hours | Reference |
| KYSE520 | Esophageal Squamous Carcinoma | 6.0 | [11] |
| MV-4-11 | Acute Myeloid Leukemia | 2.6 | [11] |
Table 2: this compound Inhibitory Concentration (IC50) on Cell Viability
| Cell Line | Cancer Type | IC50 after 4 days | Reference |
| KYSE520 | Esophageal Squamous Carcinoma | 0.66 µM (660 nM) | [11] |
| MV-4-11 | Acute Myeloid Leukemia | 0.99 nM | [11] |
Cell Viability Assay Protocol
This protocol describes a colorimetric cell viability assay using a tetrazolium salt such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent. These assays measure the metabolic activity of viable cells.[13][14][15][16]
Materials
-
Cancer cell line of interest (e.g., KYSE520, MV-4-11)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
96-well flat-bottom cell culture plates
-
MTT or Resazurin-based cell viability reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a specialized reagent)
-
Microplate reader
Experimental Workflow
Detailed Procedure
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the time of treatment.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium. Based on the provided data, a suggested starting range for a dose-response curve could be from 0.1 nM to 10 µM. A 10-point, 3-fold serial dilution is recommended.
-
Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration. Based on the available data, a 4-day (96-hour) incubation period is a good starting point to determine the IC50 value.[11] Shorter time points (e.g., 24, 48, 72 hours) can also be included to assess the time-dependent effects.
-
-
Cell Viability Measurement (MTT Assay Example):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[16]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing the MTT solution.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbancetreated / Absorbancevehicle) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope) using appropriate software such as GraphPad Prism or similar.
-
Troubleshooting and Considerations
-
DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Cell Seeding Density: Inconsistent cell seeding can lead to high variability. Ensure a homogenous cell suspension during seeding.
-
Edge Effects: Evaporation from the outer wells of a 96-well plate can affect results. To minimize this, avoid using the outermost wells or fill them with sterile PBS.
-
Assay Linearity: Confirm that the cell number used is within the linear range of the chosen viability assay.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment.
By following this detailed protocol, researchers can effectively and reproducibly assess the impact of the SHP2 degrader, this compound, on the viability of various cancer cell lines, providing valuable insights for drug development and cancer research.
References
- 1. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SHP-2 tyrosine phosphatase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Making sure you're not a bot! [academiccommons.columbia.edu]
- 8. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Collection - Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 15. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Studies with SHP2-D26 Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo xenograft studies involving the administration of SHP2-D26, a potent PROTAC (Proteolysis Targeting Chimera) degrader of the SHP2 protein. The protocols are based on published research and are intended to guide the design and execution of similar preclinical studies.
Introduction
SHP2, a non-receptor protein tyrosine phosphatase, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It is implicated in the activation of the RAS/MAPK, PI3K/AKT, and other pro-oncogenic pathways. This compound is a novel therapeutic agent that induces the degradation of the SHP2 protein, thereby inhibiting its function. In vivo xenograft models are essential for evaluating the anti-tumor efficacy and pharmacokinetic/pharmacodynamic properties of this compound.
Data Presentation
The following tables summarize quantitative data from a representative in vivo xenograft study using the human non-small cell lung cancer (NSCLC) cell line PC-9.
| Treatment Group | Dose | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | i.p. | ~1200 | 0 |
| This compound | 20 mg/kg | i.p. and i.v. | ~960 | ~20 |
| This compound | 40 mg/kg | i.p. | ~840 | ~30 |
| Treatment Group | Mean Body Weight Change (%) at Day 21 |
| Vehicle Control | +5% |
| This compound (20 mg/kg) | -2% |
| This compound (40 mg/kg) | -4% |
Experimental Protocols
PC-9 Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model using the PC-9 human NSCLC cell line in immunodeficient mice.
Materials:
-
PC-9 human non-small cell lung cancer cell line
-
RPMI-1640 medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Female athymic nude mice (BALB/c nude), 4-5 weeks old
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Calipers
Protocol:
-
Cell Culture: Culture PC-9 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells twice with sterile PBS and resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel (optional, to improve tumor take rate) at a concentration of 5 x 10^6 cells per 100 µL.
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for general health and tumor appearance.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every three days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Monitor the body weight of the mice every three days as an indicator of toxicity.
-
-
Treatment Initiation: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, 20 mg/kg this compound, 40 mg/kg this compound).
This compound Administration
This protocol outlines the preparation and administration of this compound to the tumor-bearing mice.
Materials:
-
This compound
-
Vehicle (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)
-
Syringes and needles for intraperitoneal (i.p.) and intravenous (i.v.) injections
Protocol:
-
Drug Formulation: Prepare the this compound solution in the vehicle at the desired concentrations (e.g., 2 mg/mL for a 20 mg/kg dose in a 20g mouse receiving 200 µL). Ensure the solution is sterile.
-
Administration:
-
Vehicle Control Group: Administer the vehicle solution intraperitoneally (i.p.) daily.
-
20 mg/kg this compound Group: Administer this compound via a combination of intraperitoneal (i.p.) and intravenous (i.v.) injections. A specific schedule should be optimized, but a representative regimen could be i.p. injections five days a week and one i.v. injection per week.
-
40 mg/kg this compound Group: Administer this compound intraperitoneally (i.p.) daily.
-
-
Monitoring: Continue to monitor tumor volume and body weight every three days throughout the treatment period.
Western Blot Analysis of Tumor Lysates
This protocol describes the analysis of protein expression in tumor tissues collected at the end of the study.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-SHP2, anti-p-p70S6K, anti-p70S6K, anti-Bim, anti-Mcl-1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Tumor Collection and Lysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Wash the tumors with ice-cold PBS and snap-freeze them in liquid nitrogen.
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use GAPDH as a loading control to normalize protein levels.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound induces proteasomal degradation of SHP2, inhibiting downstream signaling.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for this compound efficacy testing in a PC-9 xenograft model.
Application Notes and Protocols: Utilizing SHP2-D26 in Combination with Kinase Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node and a key regulator of the RAS-MAPK pathway.[1][2][3] Its role in mediating signaling downstream of receptor tyrosine kinases (RTKs) makes it a compelling target in oncology.[1][2] SHP2-D26 is a potent and effective proteolysis-targeting chimera (PROTAC) degrader of SHP2, which induces the degradation of the SHP2 protein.[4] This mechanism of action provides a novel strategy to inhibit SHP2 function.[4]
The combination of SHP2 inhibitors with other kinase inhibitors, particularly those targeting pathways with resistance mechanisms involving SHP2 reactivation, is a promising therapeutic strategy. One of the most explored combinations is with EGFR inhibitors, such as osimertinib, in non-small cell lung cancer (NSCLC).[5] Acquired resistance to EGFR inhibitors often involves bypass signaling pathways that can be dependent on SHP2 activity. Therefore, the concurrent inhibition of both EGFR and SHP2 can lead to synergistic anti-tumor effects and overcome drug resistance.[5]
These application notes provide detailed protocols for investigating the combination of this compound with other kinase inhibitors, focusing on methodologies to assess cell viability, analyze key signaling pathways, and determine synergistic effects.
Signaling Pathways and Rationale for Combination Therapy
SHP2 is a crucial downstream effector of multiple RTKs, including EGFR. Upon ligand binding and receptor activation, SHP2 is recruited to the receptor complex where it dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK and PI3K-AKT signaling cascades. These pathways are central to cell proliferation, survival, and differentiation. In the context of EGFR-mutant cancers treated with EGFR inhibitors, reactivation of the ERK pathway via SHP2 is a known mechanism of resistance. By degrading SHP2, this compound can block this reactivation loop, thus re-sensitizing resistant cells to the EGFR inhibitor.
Data Presentation
The synergistic effect of combining this compound with a kinase inhibitor, such as osimertinib, can be quantified by performing a dose-response matrix experiment. The results are typically presented in a table showing the percentage of cell viability for each combination of concentrations. From this data, synergy scores can be calculated using models like the Loewe additivity or Bliss independence.
Table 1: Example Dose-Response Matrix for this compound and Osimertinib in an Osimertinib-Resistant NSCLC Cell Line (e.g., H1975)
| This compound (nM) | Osimertinib (nM) | % Cell Viability (Single Agent) | % Cell Viability (Combination) | Synergy Score (e.g., Loewe) |
| 0 | 0 | 100 | 100 | N/A |
| 10 | 0 | 95 | - | N/A |
| 30 | 0 | 85 | - | N/A |
| 100 | 0 | 70 | - | N/A |
| 300 | 0 | 50 | - | N/A |
| 0 | 100 | 90 | - | N/A |
| 0 | 300 | 75 | - | N/A |
| 0 | 1000 | 60 | - | N/A |
| 0 | 3000 | 45 | - | N/A |
| 10 | 100 | - | 80 | Value |
| 10 | 300 | - | 65 | Value |
| ... | ... | - | ... | ... |
| 300 | 3000 | - | 15 | Value |
Note: The values in this table are illustrative. Researchers should populate this table with their own experimental data.
Table 2: IC50 and DC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 | This compound DC50 |
| KYSE520 | Esophageal Cancer | 0.66 µM[6] | 6.0 nM[4] |
| MV-4-11 | Acute Myeloid Leukemia | 0.99 nM[6] | 2.6 nM[4] |
| H358 | NSCLC | ~2.5 µM | Not Reported |
| H1792 | NSCLC | ~3.0 µM | Not Reported |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound, a kinase inhibitor, and their combination on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., osimertinib-resistant H1975 NSCLC cells)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Kinase inhibitor (e.g., Osimertinib, stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the kinase inhibitor in complete growth medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of each drug dilution to the appropriate wells.
-
Include vehicle control wells (DMSO-containing medium).
-
Incubate the plate for 72 hours at 37°C.
-
-
MTT Assay:
-
After 72 hours, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of this compound and a kinase inhibitor on key signaling proteins, such as phosphorylated ERK (p-ERK).
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-SHP2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Imaging system
Protocol:
-
Sample Preparation:
-
Treat cells with this compound and/or the kinase inhibitor for the desired time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities using densitometry software. Normalize p-ERK levels to total ERK and loading control (e.g., GAPDH).
-
Drug Synergy Analysis
This protocol describes how to analyze the data from the dose-response matrix experiment to determine if the combination of this compound and a kinase inhibitor is synergistic.
Methods:
-
Data Input:
-
Use the percentage of cell viability data from the dose-response matrix experiment.
-
-
Synergy Calculation:
-
Utilize software such as CompuSyn or online tools like SynergyFinder to calculate synergy scores.
-
Loewe Additivity Model: This model is based on the principle of dose equivalence. A Combination Index (CI) is calculated:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Bliss Independence Model: This model assumes that the two drugs act independently. A synergy score is calculated as the difference between the observed and expected cell viability.
-
Positive synergy score indicates synergy.
-
Synergy score around zero indicates an additive effect.
-
Negative synergy score indicates antagonism.
-
-
-
Data Visualization:
-
Generate synergy landscape plots to visualize the areas of synergy and antagonism across the dose-response matrix.
-
Conclusion
The combination of the SHP2 degrader, this compound, with other kinase inhibitors represents a rational and promising strategy to enhance anti-cancer efficacy and overcome acquired drug resistance. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate these combinations in a preclinical setting. By systematically evaluating cell viability, analyzing key signaling pathways, and quantifying synergy, researchers can gain valuable insights into the therapeutic potential of targeting SHP2 in combination with other oncogenic drivers.
References
- 1. researchgate.net [researchgate.net]
- 2. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. SynergyFinder: a web application for analyzing drug combination dose-response matrix data - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: SHP2-D26 Treatment in KYSE520 and MV-4-11 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of the SHP2 degrader, SHP2-D26, on the human esophageal squamous cell carcinoma cell line KYSE520 and the acute myeloid leukemia cell line MV-4-11. Detailed protocols for key experiments are included to facilitate the replication and further investigation of this compound's mechanism of action and therapeutic potential.
Introduction
Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It is a key component of the RAS-MAPK pathway, which is frequently dysregulated in various cancers. SHP2 acts downstream of multiple receptor tyrosine kinases (RTKs) and is essential for the sustained activation of RAS and its downstream effectors, such as ERK.[1][2] In certain cancers, such as esophageal squamous cell carcinoma and acute myeloid leukemia (AML), SHP2 has been identified as a promising therapeutic target.[3]
This compound is a potent and effective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SHP2 protein.[4][5] As a heterobifunctional molecule, this compound simultaneously binds to the SHP2 protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SHP2.[4] This targeted degradation of SHP2 offers a novel therapeutic strategy to inhibit oncogenic signaling pathways.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in the KYSE520 and MV-4-11 cell lines.
Table 1: In Vitro Potency of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| KYSE520 | Cell Viability (4 days) | IC₅₀ | 0.66 µM | [4] |
| MV-4-11 | Cell Viability (4 days) | IC₅₀ | 0.99 nM | [4] |
| KYSE520 | Protein Degradation (12 hours) | DC₅₀ | 6.0 nM | [4] |
| MV-4-11 | Protein Degradation (12 hours) | DC₅₀ | 2.6 nM | [4] |
Table 2: Time-Dependent SHP2 Protein Degradation by this compound (100 nM)
| Cell Line | 2 hours | 4 hours | 8 hours | 12 hours | 24 hours | Reference |
| KYSE520 | Partial Reduction | Significant Reduction | Complete Depletion | Sustained Depletion | Sustained Depletion | [4] |
| MV-4-11 | Partial Reduction | Significant Reduction | Complete Depletion | Sustained Depletion | Sustained Depletion | [4] |
Signaling Pathways and Mechanism of Action
This compound-mediated degradation of SHP2 effectively downregulates the RAS-MAPK signaling pathway. In both KYSE520 and MV-4-11 cells, treatment with this compound leads to a significant reduction in the phosphorylation of ERK, a key downstream effector of the pathway.[5][6]
SHP2 Signaling in Esophageal Squamous Cell Carcinoma (KYSE520)
In esophageal squamous cell carcinoma (ESCC), SHP2 can be activated by various receptor tyrosine kinases (RTKs) that are often overexpressed or mutated. Upon activation, SHP2 dephosphorylates downstream targets, leading to the activation of the RAS-RAF-MEK-ERK cascade, which promotes cell proliferation and survival.[7][8]
SHP2 Signaling in FLT3-ITD Acute Myeloid Leukemia (MV-4-11)
The MV-4-11 cell line harbors an internal tandem duplication (ITD) of the FMS-like tyrosine kinase 3 (FLT3) gene, a common mutation in AML.[1] The FLT3-ITD mutation leads to constitutive, ligand-independent activation of the receptor. SHP2 is recruited to the activated FLT3-ITD receptor and is crucial for the downstream activation of the RAS-ERK and STAT5 signaling pathways, which drive leukemic cell proliferation and survival.[4][9]
Mechanism of this compound Action
This compound functions as a PROTAC, inducing the degradation of SHP2 through the ubiquitin-proteasome system.
References
- 1. mdpi.com [mdpi.com]
- 2. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. himedialabs.com [himedialabs.com]
- 4. The protein tyrosine phosphatase, Shp2, positively contributes to FLT3-ITD-induced hematopoietic progenitor hyperproliferation and malignant disease in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 7. Shp2 Inhibits Proliferation of Esophageal Squamous Cell Cancer via Dephosphorylation of Stat3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Note: Immunoprecipitation of SHP2 Following Treatment with a Novel Inhibitor, SHP2-D26
Audience: Researchers, scientists, and drug development professionals.
Introduction
SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node in various cellular processes.[1][2][3] It plays a pivotal role in regulating cell growth, differentiation, and proliferation primarily through the RAS-MAPK signaling pathway.[2][3] SHP2 also modulates other key pathways including the JAK/STAT and PI3K/AKT pathways.[2][4] Due to its multifaceted role, SHP2 has emerged as a significant target in cancer therapy and for the treatment of developmental disorders.[3][5][6] SHP2-D26 is a novel, potent, and selective allosteric inhibitor of SHP2. This application note provides a detailed protocol for the immunoprecipitation of SHP2 from cell lysates after treatment with this compound to investigate its effects on SHP2's protein-protein interactions.
Principle of the Method
Immunoprecipitation (IP) is a technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein.[7] The antibody-protein complex is then captured on a solid support, typically agarose or magnetic beads conjugated with Protein A or Protein G.[8][9] Following a series of washes to remove non-specifically bound proteins, the target protein and its binding partners can be eluted and analyzed by various methods, most commonly by Western blotting.[10] This protocol details the immunoprecipitation of SHP2 to assess changes in its interaction with downstream signaling molecules, such as Grb2-associated binder 1 (Gab1), following treatment with the SHP2 inhibitor, this compound.
Data Presentation
Table 1: Effect of this compound Treatment on SHP2 Interaction with Gab1
| Treatment Group | SHP2 Input (Relative Densitometry) | Immunoprecipitated SHP2 (Relative Densitometry) | Co-Immunoprecipitated Gab1 (Relative Densitometry) |
| Vehicle Control (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (1 µM) | 1.02 | 0.98 | 0.45 |
| This compound (5 µM) | 0.99 | 1.01 | 0.15 |
| This compound (10 µM) | 1.01 | 0.99 | 0.05 |
Note: Densitometry values are normalized to the vehicle control. This data is hypothetical and for illustrative purposes.
Table 2: Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | In-house Synthesis | N/A |
| Anti-SHP2 Antibody (for IP) | Cell Signaling Technology | 3752 |
| Anti-SHP2 Antibody (for WB) | Santa Cruz Biotechnology | sc-7384 |
| Anti-Gab1 Antibody | Abcam | ab180497 |
| Protein A/G Agarose Beads | Thermo Fisher Scientific | 20421 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Sigma-Aldrich | P5726 |
| RIPA Lysis Buffer | Boston BioProducts | BP-115 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
Experimental Protocols
Cell Culture and Treatment
-
Seed HEK293T cells in 10 cm dishes and grow to 80-90% confluency in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treat the cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO) for 24 hours.
-
Prior to cell lysis, stimulate the cells with an appropriate growth factor (e.g., 50 ng/mL EGF for 10 minutes) to induce signaling pathway activation and SHP2 recruitment.
Cell Lysis
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each 10 cm dish.
-
Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA protein assay.
Immunoprecipitation
-
Dilute 1-2 mg of total protein from each sample to a final volume of 500 µL with ice-cold lysis buffer.
-
Add 2-5 µg of the anti-SHP2 antibody (for IP) to each lysate sample.
-
Incubate the lysate-antibody mixture for 2-4 hours at 4°C with gentle rotation.
-
Add 30 µL of a 50% slurry of Protein A/G agarose beads to each sample.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the immune complexes.
-
Collect the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold lysis buffer. After each wash, pellet the beads by centrifugation and discard the supernatant.
Elution and Sample Preparation for Western Blot
-
After the final wash, aspirate all residual buffer.
-
Add 40 µL of 1X Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge the samples at 14,000 x g for 1 minute to pellet the beads.
-
Carefully transfer the supernatant containing the eluted proteins to a new tube.
Western Blot Analysis
-
Load 20 µL of the eluted immunoprecipitated samples and 20 µg of the total cell lysate (input control) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SHP2 and Gab1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis of the bands to quantify the amount of co-immunoprecipitated protein.
Mandatory Visualizations
Caption: SHP2's role in the RAS-MAPK signaling pathway.
References
- 1. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SHP2 Phosphatase [biology.kenyon.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biochemistry - Immunoprecipitation compared to western blotting - Biology Stack Exchange [biology.stackexchange.com]
- 8. Optimization of immunoprecipitation–western blot analysis in detecting GW182-associated components of GW/P bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 10. IP-WB Protocol: Immunoprecipitation & Western Blot Guide - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following SHP2-D26 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing apoptosis in cancer cells treated with SHP2-D26, a potent proteolysis-targeting chimera (PROTAC) degrader of the SHP2 protein. The primary method described is flow cytometry using Annexin V and Propidium Iodide (PI) staining, a standard technique for detecting the stages of apoptosis.
Introduction
Src homology 2 domain-containing phosphatase 2 (SHP2) is a critical signaling node involved in multiple cellular processes, including proliferation, differentiation, and survival.[1][2][3] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[3][4] this compound is a PROTAC degrader designed to induce the degradation of the SHP2 protein, thereby inhibiting its function.[4] A key mechanism of action for anti-cancer therapeutics is the induction of apoptosis, or programmed cell death.
This document outlines the materials and methods required to quantify apoptosis in cell lines treated with this compound. The protocol is based on the principle that early in apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[5][6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[5][7][8] By using Annexin V and PI in conjunction, it is possible to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[6][8]
Quantitative Data Summary
The following table summarizes representative quantitative data on the induction of apoptosis in Non-Small Cell Lung Cancer (NSCLC) cell lines after treatment with this compound for 48 hours. Data was obtained by Annexin V/PI flow cytometry.
| Cell Line | Treatment | Concentration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| H358 | DMSO (Control) | - | 3.5 | 2.1 | 5.6 |
| This compound | 2.5 µM | 15.2 | 8.3 | 23.5 | |
| This compound | 5.0 µM | 28.7 | 15.1 | 43.8 | |
| H1975 | DMSO (Control) | - | 4.1 | 3.2 | 7.3 |
| This compound | 2.5 µM | 18.9 | 10.5 | 29.4 | |
| This compound | 5.0 µM | 35.4 | 20.7 | 56.1 |
Note: The data presented here is illustrative and may vary depending on the cell line, experimental conditions, and specific batch of reagents.
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., NSCLC cell lines H358, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or other SHP2 inhibitor)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA solution
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol for Apoptosis Analysis by Flow Cytometry
This protocol is adapted from standard Annexin V/PI staining procedures.[6][7][8][9]
1. Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. b. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2). c. Treat cells with varying concentrations of this compound (e.g., 2.5 µM, 5.0 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24 or 48 hours).
2. Cell Harvesting: a. Carefully collect the culture medium, which contains floating (potentially apoptotic) cells, into a 15 mL conical tube. b. Wash the adherent cells once with PBS. c. Add Trypsin-EDTA to detach the adherent cells. d. Neutralize the trypsin with complete medium and combine these cells with the cells collected in step 2a. e. Centrifuge the cell suspension at 300 x g for 5 minutes. f. Discard the supernatant and wash the cell pellet once with cold PBS.
3. Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. d. Gently vortex the tube and incubate for 15 minutes at room temperature in the dark. e. After incubation, add 400 µL of 1X Binding Buffer to each tube.
4. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining. b. Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates. c. Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample. d. Analyze the data to differentiate between:
- Viable cells: Annexin V-negative and PI-negative
- Early apoptotic cells: Annexin V-positive and PI-negative
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
- Necrotic cells: Annexin V-negative and PI-positive (this population is often small)
Visualizations
Caption: Experimental workflow for analyzing apoptosis after this compound treatment.
Caption: Simplified SHP2 signaling pathway and the effect of this compound.
References
- 1. SHP-2 tyrosine phosphatase inhibits p73-dependent apoptosis and expression of a subset of p53 target genes induced by EGCG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Establishing Stable Cell Lines for SH-PTP2 D61Y Mutant Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node in multiple cellular processes, including proliferation, differentiation, and survival.[1][2] Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia (JMML) and solid tumors.[2][3] The D61Y mutation, located in the N-terminal SH2 domain, disrupts the autoinhibitory interaction between the N-SH2 and protein tyrosine phosphatase (PTP) domains, leading to constitutive activation of SHP2.[3] This hyperactivation primarily results in the upregulation of the Ras-mitogen-activated protein kinase (MAPK) signaling pathway.[4][5]
Stable cell lines expressing the SHP2-D61Y mutant are invaluable tools for studying the pathological mechanisms driven by this mutation and for the discovery and validation of novel therapeutic inhibitors. This document provides detailed protocols for the generation and characterization of SHP2-D61Y stable cell lines using lentiviral transduction.
Data Presentation
The expression of SHP2-D61Y has been shown to have significant effects on cellular signaling and proliferation. The following tables summarize quantitative data from studies on SHP2-D61Y.
Table 1: Effect of SHP2-D61Y on ERK Phosphorylation
| Cell Line | Fold Increase in p-ERK vs. Wild-Type/Control | Reference |
| HCD-57 | Significantly elevated | [6] |
| Macrophages | Enhanced GM-CSF-mediated ERK activation | [6] |
| Various Tumor Cells | Suppression of p-ERK with SHP2 inhibition | [7] |
Table 2: Impact of SHP2-D61Y on Cell Proliferation
| Cell Line | Observation | Reference |
| HCD-57 | Cytokine-independent proliferation | [6] |
| Breast Cancer Cells | Knockout of SHP2 significantly slowed proliferation rates | [8] |
| K562 Leukemia Cells | Suppression of SHP2 expression inhibited clonogenic growth | [2] |
Signaling Pathway and Experimental Workflow
SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in the RAS/MAPK signaling cascade and how the D61Y mutation leads to its constitutive activation.
Caption: SHP2-D61Y constitutively activates the RAS/MAPK pathway.
Experimental Workflow for Stable Cell Line Generation
The diagram below outlines the key steps for creating and validating a SHP2-D61Y stable cell line.
Caption: Workflow for generating and validating SHP2-D61Y stable cell lines.
Experimental Protocols
Lentiviral Plasmid Construction
This protocol describes the generation of a lentiviral transfer plasmid encoding human SHP2 with the D61Y mutation and a puromycin resistance cassette.
Materials:
-
pLKO.1-puro empty vector (or similar lentiviral expression vector)
-
Human SHP2 (PTPN11) cDNA
-
Site-directed mutagenesis kit
-
Restriction enzymes
-
T4 DNA ligase
-
Competent E. coli
-
Plasmid purification kit
Procedure:
-
Clone the wild-type human SHP2 cDNA into the pLKO.1-puro lentiviral vector using appropriate restriction enzymes and T4 DNA ligase.
-
Use a site-directed mutagenesis kit to introduce the D61Y mutation (GAC to TAC) into the SHP2 sequence within the pLKO.1-puro vector.
-
Verify the sequence of the resulting pLKO.1-SHP2-D61Y-puro plasmid by Sanger sequencing.
-
Transform the sequence-verified plasmid into competent E. coli for large-scale plasmid preparation.
-
Purify the plasmid using a plasmid purification kit, ensuring high purity and concentration for transfection.
Lentivirus Production and Titration
This protocol details the production of lentiviral particles in HEK293T cells.[9][10]
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
pLKO.1-SHP2-D61Y-puro (transfer plasmid)
-
psPAX2 (packaging plasmid)
-
pMD2.G (envelope plasmid)
-
Transfection reagent (e.g., FuGENE® or PEI)
-
Opti-MEM
-
0.45 µm syringe filter
Procedure:
-
Day 1: Seed 7x10^5 HEK293T cells per 6 cm dish in DMEM with 10% FBS without antibiotics.[10]
-
Day 2: In the late afternoon, prepare the transfection cocktail in a polypropylene tube by mixing 1 µg of pLKO.1-SHP2-D61Y-puro, 750 ng of psPAX2, and 250 ng of pMD2.G in serum-free Opti-MEM.[10] Add the transfection reagent according to the manufacturer's instructions and incubate for 20-30 minutes at room temperature.[10] Add the transfection mix dropwise to the cells.
-
Day 3: After 12-15 hours, replace the transfection medium with fresh DMEM containing 10% FBS.
-
Day 4 & 5: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection.[9] Pool the harvests and centrifuge at 500 x g for 10 minutes to pellet cell debris.[11]
-
Filter the supernatant through a 0.45 µm syringe filter.[9]
-
Titration (optional but recommended): Titer the viral stock by transducing a target cell line (e.g., HEK293T) with serial dilutions of the virus and measuring the percentage of fluorescent cells (if a fluorescent marker is present) or by selecting with puromycin and counting colonies.[12][13] Viral titers are typically in the range of 10^6 to 10^7 infectious units (IU)/ml.[14]
-
Aliquot the virus and store at -80°C. Avoid repeated freeze-thaw cycles.[14]
Generation of Stable Cell Lines
This protocol describes the transduction of target cells and selection of stable clones.[15][16]
Materials:
-
Target cell line (e.g., HEK293, MCF-7)
-
Complete growth medium for the target cell line
-
Lentiviral stock (SHP2-D61Y)
-
Polybrene
-
Puromycin
Procedure:
-
Day 1: Seed the target cells in a 24-well plate at a density that allows them to reach 50-70% confluency on the day of transduction.[15]
-
Day 2: Add polybrene to the cell culture medium at a final concentration of 4-8 µg/ml. Add the desired amount of lentivirus (multiplicity of infection, MOI, should be optimized for each cell line).
-
Day 3: After 24 hours, replace the virus-containing medium with fresh complete growth medium.
-
Day 4: After another 24 hours, begin selection by adding puromycin to the medium. The optimal concentration of puromycin must be determined for each cell line by generating a kill curve.[17][18]
-
Continue to culture the cells in the presence of puromycin, changing the medium every 2-3 days, until all non-transduced control cells have died.[19]
-
Expand the surviving polyclonal population or perform single-cell cloning by limiting dilution to isolate monoclonal cell lines.[19]
Western Blot Analysis for SHP2 and p-ERK
This protocol is for verifying the expression of SHP2-D61Y and assessing its impact on ERK phosphorylation.[20][21]
Materials:
-
Stable cell line lysates (and control cell lysates)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-SHP2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-SHP2 or anti-p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) or against total ERK.[21]
SHP2 Phosphatase Activity Assay
This in vitro assay measures the catalytic activity of immunoprecipitated SHP2.[22][23]
Materials:
-
Cell lysates from stable and control cell lines
-
Anti-SHP2 antibody
-
Protein A/G agarose beads
-
Phosphatase assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, 50 mM NaCl, 5 mM DTT, 2.5 mM EDTA)
-
Phosphopeptide substrate (e.g., p-nitrophenyl phosphate (pNPP) or a specific phosphopeptide)
-
Malachite green solution (for colorimetric detection)
Procedure:
-
Immunoprecipitate SHP2 from cell lysates using an anti-SHP2 antibody and Protein A/G agarose beads.
-
Wash the immunoprecipitates thoroughly to remove non-specific binding.
-
Resuspend the beads in phosphatase assay buffer.
-
Initiate the reaction by adding the phosphopeptide substrate.
-
Incubate at 30°C for 30 minutes.[22]
-
Stop the reaction and measure the amount of free phosphate released using a malachite green-based colorimetric assay or by measuring the absorbance of the product (e.g., at 410 nm for pNPP).[23]
-
Compare the phosphatase activity of SHP2-D61Y to that of wild-type SHP2.
Conclusion
The generation of stable cell lines expressing the SHP2-D61Y mutant is a crucial step in advancing our understanding of its role in disease and in the development of targeted therapies. The protocols outlined in this document provide a comprehensive guide for researchers to successfully establish and validate these important cellular models. Careful optimization of each step, particularly the lentiviral transduction and antibiotic selection, is essential for obtaining robust and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Overexpression of Shp2 tyrosine phosphatase is implicated in leukemogenesis in adult human leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the reason for increased activity of SHP2 caused by D61Y mutation through molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Tyrosine Phosphatase SHP2 Suppresses Host Innate Immunity against Influenza A Virus by Regulating EGFR-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SHP2 promotes proliferation of breast cancer cells through regulating Cyclin D1 stability via the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. addgene.org [addgene.org]
- 10. Lentivirus Production | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 11. genecopoeia.com [genecopoeia.com]
- 12. genecopoeia.com [genecopoeia.com]
- 13. Production, purification and titration of a lentivirus-based vector for gene delivery purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Guide to Lentivirus Production (Protocol, Tips, & more!) | abm Inc. [info.abmgood.com]
- 15. genemedi.net [genemedi.net]
- 16. addgene.org [addgene.org]
- 17. researchgate.net [researchgate.net]
- 18. Stable Cell Line Generation | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. origene.com [origene.com]
- 20. benchchem.com [benchchem.com]
- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structural mechanism associated with domain opening in gain-of-function mutations in SHP2 phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Analysis of SHP2-D26 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical analysis of SHP2-D26, a potent and effective PROTAC (Proteolysis Targeting Chimera) degrader of the SHP2 protein. The following sections detail the in vitro and in vivo properties of this compound, along with detailed protocols for its evaluation in mouse models.
Introduction to this compound
SHP2 (Src homology 2 domain-containing phosphatase 2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various receptor tyrosine kinases (RTKs). It is a key component of the RAS-MAPK, PI3K-AKT, and JAK-STAT signaling pathways, which are frequently dysregulated in human cancers. This compound is a first-in-class PROTAC that induces the degradation of the SHP2 protein, offering a novel therapeutic strategy for cancers dependent on SHP2 signaling.[1][2][3][4]
Data Presentation
In Vitro Activity of this compound
| Cell Line | Cancer Type | DC50 (nM) | IC50 (nM) | Reference |
| KYSE520 | Esophageal Squamous Cell Carcinoma | 6.0 | 660 | [3][4] |
| MV-4-11 | Acute Myeloid Leukemia | 2.6 | 0.99 | [3][4] |
-
DC50: Concentration required for 50% degradation of the target protein.
-
IC50: Concentration required for 50% inhibition of cell growth.
In Vivo Efficacy of this compound
| Mouse Model | Dosing | Outcome | Reference |
| PC-9 Xenograft | 20 mg/kg and 40 mg/kg (i.p.) | Moderate inhibition of tumor growth as a single agent. | [1] |
| Xenograft Model | Not specified | Modest anticancer activities (<20% tumor growth inhibition) as a single agent. | [2][5] |
Note: Specific pharmacokinetic parameters (Cmax, Tmax, half-life) for this compound in mice are not publicly available at this time. For illustrative purposes, the pharmacokinetic data of a similar SHP2 degrader, P9, is provided below.
Pharmacokinetic Parameters of a Reference SHP2 Degrader (P9) in Mice
| Dose (i.p.) | Cmax (µM) | Tmax (h) | Half-life (h) | Reference |
| 25 mg/kg | 1.2 ± 0.1 | Not specified | 3.7 ± 0.7 | [2] |
| 50 mg/kg | 2.5 ± 0.2 | Not specified | 3.0 ± 0.5 | [2] |
In Vivo Pharmacodynamics of a Reference SHP2 Degrader (P9) in KYSE-520 Tumor Xenografts
| Treatment | SHP2 Protein Levels (% of Control) | pERK1/2 Levels (% of Control) | Reference |
| 50 mg/kg P9 (i.p.) | 34 ± 18 | 24 ± 12 | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: SHP2 signaling and this compound mechanism of action.
Caption: Workflow for in vivo PK/PD analysis of this compound.
Caption: Logical flow of this compound's anti-tumor effect.
Experimental Protocols
Protocol 1: In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
Cancer cell line (e.g., PC-9 or KYSE-520)
-
Matrigel (or similar basement membrane matrix)
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, and saline)
-
Sterile syringes and needles
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tumor excision
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions.
-
Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=6-8 mice per group).
-
-
Dosing:
-
Prepare this compound in the vehicle solution at the desired concentrations (e.g., 20 mg/kg and 40 mg/kg).
-
Administer this compound or vehicle to the respective groups via intraperitoneal (i.p.) injection daily or as determined by tolerability studies.
-
-
Monitoring:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
Observe the mice for any signs of toxicity.
-
-
Study Endpoint and Tissue Collection:
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and either snap-freeze in liquid nitrogen for pharmacodynamic analysis or fix in formalin for immunohistochemistry.
-
Protocol 2: Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in mice.
Materials:
-
Male C57BL/6 or other appropriate mouse strain (8-10 weeks old)
-
This compound
-
Vehicle solution
-
Syringes and needles for dosing and blood collection
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Administer a single dose of this compound (e.g., 10 mg/kg i.p. or as determined by the study design) to a cohort of mice.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) from a subset of mice (n=3 per time point) at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose via a suitable method (e.g., retro-orbital or tail vein sampling).
-
-
Plasma Preparation:
-
Immediately place blood samples into K2EDTA tubes and keep on ice.
-
Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Collect the plasma supernatant and store at -80°C until analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
-
Prepare plasma samples for analysis (e.g., by protein precipitation with acetonitrile).
-
Analyze the samples on the LC-MS/MS system.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Protocol 3: Western Blot for Pharmacodynamic Analysis of Tumor Tissue
Objective: To quantify the levels of SHP2 and phosphorylated ERK (pERK) in tumor tissue following this compound treatment.
Materials:
-
Frozen tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Homogenizer
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SHP2, anti-pERK1/2, anti-total ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tumor Lysate Preparation:
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (tumor lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin) and express the results as a percentage of the vehicle-treated control group.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting SHP2-D26 insolubility in aqueous buffers
Welcome to the technical support center for SHP2-D26. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the handling and solubility of the SHP2 degrader, this compound, in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound? Is it a protein?
A1: this compound is not a protein. It is a potent and effective small molecule PROTAC (Proteolysis Targeting Chimera) degrader of the SHP2 protein.[1][2][3][4] It is a chemical compound designed to induce the degradation of the SHP2 protein within cells.[1][2][3]
Q2: I am observing precipitation when I add this compound to my aqueous buffer. Is this expected?
A2: Yes, this can be expected. This compound is a hydrophobic molecule with limited solubility in aqueous solutions. Direct dissolution in aqueous buffers will likely lead to precipitation. It is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1][2][5][6]
Q3: What is the recommended solvent for dissolving this compound?
A3: The recommended solvent for creating a stock solution of this compound is high-quality, anhydrous DMSO.[1][2][5][6][7] Several suppliers report a solubility of approximately 83.33 mg/mL to 100 mg/mL in DMSO, which may require sonication to fully dissolve.[1][2][6]
Q4: How should I prepare a working solution of this compound in my aqueous experimental buffer?
A4: To prepare a working solution, you should first create a high-concentration stock solution in DMSO.[7][8][9] This stock solution can then be serially diluted into your pre-warmed aqueous buffer to the final desired concentration.[10] It is crucial to ensure that the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent-induced toxicity to cells.[7]
Q5: What are the best practices for storing this compound?
A5: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[2] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[2][3][7]
Troubleshooting Guide: Insolubility of this compound in Aqueous Buffers
This guide addresses the common issue of this compound precipitation in aqueous buffers and provides systematic steps to overcome this challenge.
Visualizing the Problem and Solution Workflow
Caption: A flowchart outlining the troubleshooting process for this compound precipitation.
| Observed Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to aqueous buffer. | The concentration of this compound exceeds its solubility limit in the aqueous medium. | - Prepare a higher concentration stock solution in a suitable organic solvent like DMSO.[10] - Use a smaller volume of the stock solution to achieve the final desired concentration. - Perform serial dilutions of the stock solution in the pre-warmed culture medium or buffer.[10] |
| Precipitate forms over time, especially in a cell culture incubator. | - Temperature shift: Changes in temperature between room temperature and 37°C can affect solubility.[10] - pH shift: The CO2 environment in an incubator can alter the pH of the media, impacting the solubility of pH-sensitive compounds.[10] - Interaction with media components: The compound may interact with salts, proteins, or other components in the media, leading to precipitation.[10] | - Pre-warm the cell culture media or buffer to 37°C before adding the this compound stock solution.[10] - Ensure the media is properly buffered for the incubator's CO2 concentration. - Test the solubility of this compound in a simpler buffer system before using complex media. |
| Inconsistent experimental results. | The actual concentration of soluble, active this compound is lower than the intended concentration due to precipitation. | - Visually inspect for precipitation before each experiment. - Prepare fresh working solutions for each experiment. - Consider determining the kinetic solubility of this compound in your specific experimental buffer.[11][12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-quality DMSO
-
Sterile, light-protected microcentrifuge tubes
-
Vortexer
-
Ultrasonic water bath
Methodology:
-
In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration. For example, to 1 mg of this compound (Molecular Weight: ~1115.89 g/mol ), add approximately 89.6 µL of DMSO.
-
Vortex the solution vigorously.
-
If any particulates remain, use an ultrasonic water bath for 5-10 minutes until the solution is completely clear. A clear solution is critical for accurate dosing.
-
Dispense small, single-use volumes (e.g., 10-20 µL) into sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term stability (up to 6 months). Avoid repeated freeze-thaw cycles.[2][3]
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (or desired aqueous buffer), pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
Methodology:
-
Intermediate Dilution (Recommended):
-
In a sterile tube, prepare an intermediate dilution of the this compound stock solution in pre-warmed media. For example, to prepare a 100 µM working solution from a 10 mM stock, you can first make a 1:10 dilution by adding 2 µL of the 10 mM stock to 18 µL of pre-warmed media to get a 1 mM intermediate solution.
-
Gently vortex the intermediate dilution.
-
-
Final Dilution:
-
Add the required volume of the intermediate dilution to the final volume of pre-warmed media. Continuing the example, add 100 µL of the 1 mM intermediate solution to 900 µL of pre-warmed media to get a final volume of 1 mL with a 100 µM concentration of this compound.
-
Gently mix by inverting the tube or pipetting up and down.
-
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO is below 0.5%. In the example above, the final DMSO concentration is 0.1%.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments. Do not store diluted aqueous solutions of this compound.
Data Presentation
Solubility of this compound
| Solvent | Reported Solubility | Molar Concentration (Approx.) | Notes |
| DMSO | 83.33 - 100 mg/mL | ~74.7 - 89.6 mM | Ultrasonic treatment may be required for complete dissolution.[1][2][6] |
| Aqueous Buffers | Very Low / Practically Insoluble | - | Direct dissolution is not recommended due to the hydrophobic nature of the molecule. |
Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[2] |
| 4°C | Up to 2 years[2] | |
| Stock Solution in DMSO | -80°C | Up to 6 months[2][3] |
| -20°C | Up to 1 month[2][3] |
Signaling Pathway and Mechanism of Action
Caption: The mechanism of action of this compound as a PROTAC degrader.
References
- 1. glpbio.com [glpbio.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound supplier |CAS 2458219-65-1 |High affinity siderophore | AOBIOUS [aobious.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. captivatebio.com [captivatebio.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 10. benchchem.com [benchchem.com]
- 11. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
Optimizing SHP2-D26 treatment time for maximal degradation
Welcome to the technical support center for SHP2-D26, a potent and effective PROTAC degrader of the SHP2 protein.[1][2][3][4] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a proteolysis-targeting chimera (PROTAC). It is a bifunctional molecule that simultaneously binds to the SHP2 protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][5] This proximity induces the ubiquitination of SHP2, marking it for degradation by the proteasome.[5][6] This targeted degradation approach allows for the effective removal of SHP2 protein from the cell, thereby inhibiting its signaling functions.[2][3]
Q2: What are the key signaling pathways regulated by SHP2?
A2: SHP2 is a critical node in several signaling pathways that are often dysregulated in cancer. It is known to be involved in the RAS-MAPK, PI3K/AKT, and JAK/STAT pathways.[7] By promoting the degradation of SHP2, this compound can effectively suppress these pro-growth and survival signals.
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has demonstrated potent degradation of SHP2 in esophageal cancer (KYSE520) and acute myeloid leukemia (MV-4-11) cell lines.[1][2][3][4][8]
Q4: What is the recommended starting concentration and treatment time for this compound?
A4: Based on available data, a starting concentration of 100 nM is a reasonable starting point for inducing SHP2 degradation. Significant degradation has been observed to begin within 4 hours of treatment, with complete depletion achieved by 8 hours in KYSE520 and MV-4-11 cells.[1] However, the optimal concentration and treatment time should be determined empirically for your specific cell line and experimental conditions.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiments with this compound.
Guide 1: Western Blotting for SHP2 Degradation
Problem: Weak or No SHP2 Signal in Control (Untreated) Lanes
| Possible Cause | Recommended Solution |
| Low Protein Expression | Ensure your chosen cell line expresses sufficient levels of endogenous SHP2. You can check protein expression databases or perform a preliminary Western blot with a validated positive control lysate.[9] |
| Inefficient Protein Extraction | Use a lysis buffer containing protease and phosphatase inhibitors to prevent degradation during sample preparation.[9][10][11] Ensure complete cell lysis. |
| Poor Antibody Performance | Use a validated anti-SHP2 antibody at the recommended dilution. Test the antibody with a positive control to confirm its activity.[9] |
| Insufficient Protein Loading | Load an adequate amount of total protein per lane (typically 20-30 µg for whole-cell lysates).[9] |
| Inefficient Protein Transfer | Verify transfer efficiency using Ponceau S staining. Optimize transfer conditions (time, voltage) for your specific gel and membrane type.[12] |
Problem: High Background on Western Blot
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).[13][14] |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a wash buffer containing a detergent like Tween-20 (e.g., TBST).[9][13][15] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.[10][13][15] |
| Membrane Handled Improperly | Handle the membrane with clean forceps and avoid touching it with your hands. Ensure the membrane does not dry out at any stage.[13][14][15] |
Guide 2: Optimizing this compound Treatment
Problem: Incomplete or No SHP2 Degradation
| Possible Cause | Recommended Solution |
| Suboptimal Treatment Time or Concentration | Perform a time-course (e.g., 0, 2, 4, 8, 16, 24 hours) and dose-response (e.g., 1, 10, 100, 1000 nM) experiment to determine the optimal conditions for your cell line.[1] |
| Cell Line Variability | The efficacy of PROTACs can vary between cell lines due to differences in the expression levels of the E3 ligase (VHL for this compound) and other components of the ubiquitin-proteasome system.[16][17] Consider quantifying VHL levels in your cell line. |
| Poor Cell Permeability | While this compound is cell-permeable, issues with compound uptake could potentially lead to reduced efficacy. Ensure proper dissolution of the compound. |
| Compound Instability | Prepare fresh stock solutions of this compound and store them properly as recommended by the supplier. Avoid repeated freeze-thaw cycles.[1] |
| Proteasome Inhibition | As a control, co-treat cells with a proteasome inhibitor (e.g., MG132) to confirm that the observed decrease in SHP2 is proteasome-dependent. A rescue of SHP2 levels in the presence of the inhibitor would confirm the mechanism of action. |
Problem: Potential Off-Target Effects
| Concern | Mitigation Strategy |
| Inhibition of Autophagy | Some SHP2 allosteric inhibitors have been reported to have off-target effects on autophagy.[8] While this compound works via degradation, it's good practice to assess markers of autophagy (e.g., LC3-II) if your experimental context is sensitive to this pathway. |
| Cross-reactivity with other Phosphatases | While PROTACs generally offer improved selectivity over inhibitors, it is important to be aware of potential cross-reactivity.[7] If you observe unexpected phenotypic changes, consider assessing the levels of closely related phosphatases like SHP1. |
Quantitative Data Summary
The following tables summarize the reported potency and degradation kinetics of this compound in different cell lines.
Table 1: Potency of this compound
| Cell Line | DC₅₀ (nM) | IC₅₀ (nM) |
| KYSE520 | 6.0 | 660 |
| MV-4-11 | 2.6 | 0.99 |
| DC₅₀: Concentration for 50% maximal degradation. IC₅₀: Concentration for 50% inhibition of cell growth.[1][2][4][8] |
Table 2: Degradation Kinetics of this compound (100 nM)
| Cell Line | 4 hours | 8 hours |
| KYSE520 | Reduced SHP2 levels | Complete SHP2 depletion |
| MV-4-11 | Reduced SHP2 levels | Complete SHP2 depletion |
| [1] |
Experimental Protocols
Protocol 1: Time-Course Analysis of SHP2 Degradation by Western Blot
This protocol outlines the steps to determine the optimal treatment time for maximal SHP2 degradation.
1. Cell Culture and Treatment: a. Plate your cells of interest at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. b. Allow cells to adhere and grow overnight. c. Prepare a stock solution of this compound in DMSO. d. Treat the cells with the desired concentration of this compound (e.g., 100 nM). Include a vehicle control (DMSO) for the 0-hour time point and for each subsequent time point. e. Incubate the cells for various time points (e.g., 0, 2, 4, 8, 16, and 24 hours).
2. Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. d. Run the gel to separate the proteins by size. e. Transfer the proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. g. Incubate the membrane with a primary antibody against SHP2 overnight at 4°C. h. Wash the membrane three times with TBST for 5-10 minutes each. i. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane three times with TBST for 10-15 minutes each. k. Develop the blot using an ECL substrate and image the chemiluminescence. l. To ensure equal loading, probe the same membrane for a loading control protein such as GAPDH or β-actin.
5. Data Analysis: a. Quantify the band intensities for SHP2 and the loading control using densitometry software. b. Normalize the SHP2 band intensity to the loading control for each time point. c. Plot the normalized SHP2 levels against the treatment time to determine the time point of maximal degradation.
Visualizations
Caption: Key signaling pathways regulated by SHP2.
Caption: Experimental workflow for optimizing this compound treatment time.
Caption: Logical workflow for troubleshooting SHP2 degradation experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity [mdpi.com]
- 6. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 11. 2bscientific.com [2bscientific.com]
- 12. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. bio-rad.com [bio-rad.com]
- 15. sinobiological.com [sinobiological.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: SHP2-D26 Off-Target Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing potential off-target effects of the SHP2 degrader, SHP2-D26.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the SHP2 protein.[1][2] It is a bifunctional molecule consisting of a ligand that binds to the SHP2 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase (in this case, von Hippel-Lindau or VHL).[3][4] This proximity induces the ubiquitination of SHP2, marking it for degradation by the proteasome.[5][6] This degradation-based mechanism is distinct from traditional inhibitors that only block the protein's function.[3]
Q2: What are the potential sources of off-target effects for a PROTAC like this compound?
A2: Off-target effects with PROTACs can arise from several sources:
-
The SHP2-targeting ligand (warhead): The small molecule that binds to SHP2 may have inherent off-target binding to other proteins, particularly other phosphatases or kinases.[7]
-
The E3 ligase ligand: The ligand that recruits the VHL E3 ligase could have its own off-target interactions.[8][9]
-
The ternary complex: The formation of the this compound-VHL complex could lead to the degradation of proteins that are not the intended target but are in proximity.
-
Neosubstrate degradation: The recruitment of the E3 ligase by the PROTAC can sometimes lead to the degradation of natural substrates of that E3 ligase in an altered manner.[10][11]
Q3: What are some known off-target effects of SHP2 inhibitors in general?
A3: While this compound is a degrader, the warhead is based on an inhibitor scaffold. Off-target effects of other SHP2 inhibitors have been reported and could be relevant. For instance, some active site-targeting SHP2 inhibitors have been shown to inhibit platelet-derived growth factor receptor β (PDGFRβ) and SRC kinase.[5] Certain allosteric SHP2 inhibitors have been found to induce off-target autophagy inhibition.[2]
Q4: How can I begin to investigate if an observed phenotype is due to an off-target effect of this compound?
A4: A good starting point is to perform a rescue experiment. This can be done by overexpressing a version of SHP2 that is resistant to degradation by this compound. If the phenotype is not rescued, it suggests that the effect is independent of SHP2 degradation and may be an off-target effect. Additionally, comparing the cellular phenotype induced by this compound with that of a traditional SHP2 inhibitor (like SHP099) can provide initial clues.[12]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected experimental outcomes that may be related to off-target effects of this compound.
Issue 1: Observed cellular phenotype is inconsistent with known SHP2 function.
| Potential Cause | Recommended Action | Expected Outcome |
| Off-target protein degradation or inhibition | 1. Perform a dose-response curve: Compare the concentration of this compound required to induce the phenotype with the concentration required for SHP2 degradation (DC50).[12] 2. Use a structurally unrelated SHP2 degrader or inhibitor: If the phenotype is not replicated, it is likely an off-target effect of this compound.[12] 3. Conduct a rescue experiment: Overexpress a degradation-resistant SHP2 mutant. If the phenotype persists, it points towards an off-target effect. | A significant discrepancy between the phenotypic EC50 and the SHP2 DC50 suggests an off-target effect. A different SHP2-targeting compound not reproducing the phenotype strengthens the off-target hypothesis. Failure to rescue the phenotype with a resistant mutant is strong evidence for an off-target mechanism. |
| Experimental artifact | Review and optimize the experimental protocol, including all controls. | Consistent results with appropriate positive and negative controls will help validate the observed phenotype. |
Issue 2: Significant cytotoxicity is observed at concentrations required for SHP2 degradation.
| Potential Cause | Recommended Action | Expected Outcome |
| On-target toxicity | Modulate the SHP2 signaling pathway downstream to see if toxicity can be rescued. For example, if SHP2 degradation leads to the downregulation of a critical survival pathway, providing a downstream component might rescue the cells. | If the toxicity is rescued by manipulating a known SHP2-regulated pathway, it is more likely to be an on-target effect. |
| Off-target toxicity from the SHP2 warhead | Perform a kinome-wide selectivity screen to identify unintended kinase targets. | Identification of interactions with kinases known to be involved in cell viability pathways would suggest off-target toxicity. |
| Off-target toxicity from the VHL ligand or PROTAC mechanism | 1. Counter-screen with a cell line that does not express VHL: If toxicity persists, it is likely independent of the intended PROTAC mechanism. 2. Test the SHP2-binding warhead and the VHL ligand as individual molecules: This can help to deconvolve which part of the PROTAC is responsible for the toxicity. | Persistent toxicity in VHL-negative cells points to off-target effects of the SHP2 warhead. Toxicity induced by the individual components will pinpoint the source. |
Experimental Protocols
Protocol 1: Kinome Profiling to Identify Off-Target Kinase Interactions
This protocol outlines a general approach for identifying off-target kinase interactions of this compound using a peptide microarray-based kinome profiling service (e.g., PamChip®).[13][14]
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target DC50 (e.g., 1 µM) to maximize the chances of detecting lower-affinity off-target interactions.
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., a cancer cell line where SHP2 is a target) to approximately 80% confluency.
-
Lyse the cells using a compatible lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a BCA assay. A protein concentration of 0.5 to 5 µg per array is typically required.[14]
-
-
Kinase Activity Assay:
-
The cell lysate is incubated with ATP and the peptide microarray in the presence of either this compound or a vehicle control (e.g., DMSO).
-
The kinases present in the lysate will phosphorylate the peptides on the array.
-
The array is then washed and incubated with a fluorescently labeled anti-phosphotyrosine antibody.
-
-
Data Analysis:
-
The array is imaged, and the fluorescence intensity of each peptide spot is quantified.
-
The change in phosphorylation of each peptide in the presence of this compound compared to the vehicle control is calculated.
-
This data is used to infer the inhibitory activity of this compound against the kinases in the panel.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that this compound engages with SHP2 in a cellular context. It is based on the principle that a protein's thermal stability increases upon ligand binding.[15][16]
Objective: To confirm the binding of this compound to SHP2 within intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells in a suitable format (e.g., PCR plate).
-
Treat the cells with various concentrations of this compound or a vehicle control and incubate at 37°C for a defined period (e.g., 1 hour).[17]
-
-
Heat Shock:
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysate at high speed to pellet the aggregated, denatured proteins.[17]
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble SHP2 in the supernatant using a method such as Western blotting or an ELISA-based approach (e.g., AlphaScreen).[15]
-
-
Data Analysis:
-
Plot the amount of soluble SHP2 as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Alternatively, perform an isothermal dose-response experiment at the optimal temperature to determine the EC50 for target engagement.[16]
-
Visualizations
Caption: Simplified SHP2 signaling pathway in the context of RTK activation leading to cell proliferation and survival.
Caption: Mechanism of action for this compound, a PROTAC that induces the degradation of SHP2 via the ubiquitin-proteasome system.
Caption: A logical workflow for troubleshooting potential off-target effects of this compound.
References
- 1. Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bivalent target-binding bioPROTACs induce potent degradation of oncogenic SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biocompare.com [biocompare.com]
- 6. portlandpress.com [portlandpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bioengineer.org [bioengineer.org]
- 11. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pamgene.com [pamgene.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: Overcoming Resistance to SHP2-D26 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SHP2 PROTAC degrader, SHP2-D26.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and effective PROTAC (Proteolysis Targeting Chimera) degrader of the SHP2 protein.[1][2][3] It is a heterobifunctional molecule that consists of a ligand that binds to the SHP2 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase (specifically, VHL-1).[3] This brings SHP2 into close proximity with the E3 ligase, leading to the ubiquitination of SHP2 and its subsequent degradation by the proteasome.[3] By degrading the SHP2 protein rather than just inhibiting it, this compound aims to achieve a more sustained and potent anti-cancer effect.
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated potent efficacy in esophageal cancer and acute myeloid leukemia cell lines. Specifically, it has been shown to effectively reduce SHP2 protein levels and inhibit cell growth in KYSE520 (esophageal cancer) and MV4;11 (acute myeloid leukemia) cells.[1][2][4]
Q3: What are the potential mechanisms of acquired resistance to this compound?
A3: While research on specific resistance mechanisms to this compound is ongoing, potential mechanisms, based on studies of other PROTACs, may include:
-
Genomic alterations in the E3 ligase complex: Mutations or downregulation of the VHL E3 ligase, which is recruited by this compound, can prevent the formation of the SHP2-PROTAC-E3 ligase ternary complex, thereby inhibiting SHP2 degradation.
-
Upregulation of drug efflux pumps: Increased expression of multi-drug resistance proteins, such as ABCB1, can lead to the active removal of this compound from the cancer cells, reducing its intracellular concentration and efficacy.
-
Mutations in the SHP2 protein: Although less common for PROTACs compared to inhibitors, mutations in the SHP2 protein could potentially alter the binding site of the this compound ligand, preventing its recognition and subsequent degradation.
-
Alterations in the ubiquitin-proteasome system: Changes in the cellular machinery responsible for ubiquitination and proteasomal degradation could potentially lead to reduced efficacy of this compound.
Q4: How can resistance to this compound be overcome?
A4: Strategies to overcome resistance to this compound may include:
-
Combination therapies: Combining this compound with other targeted therapies or chemotherapeutic agents may help to overcome resistance by targeting parallel survival pathways or by increasing the cancer cells' susceptibility to SHP2 degradation.[5] For instance, combining SHP2 inhibitors with MEK inhibitors has shown promise in overcoming adaptive resistance.[5]
-
Development of alternative PROTACs: Designing new SHP2-targeting PROTACs that recruit different E3 ligases could be an effective strategy to overcome resistance caused by alterations in the VHL E3 ligase.
-
Inhibition of drug efflux pumps: For resistance mediated by the upregulation of drug efflux pumps, co-administration of an efflux pump inhibitor could restore the intracellular concentration and efficacy of this compound.
Troubleshooting Guides
Issue 1: Reduced or no degradation of SHP2 protein is observed after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Suboptimal PROTAC Concentration (Hook Effect) | Test a broader range of this compound concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration for maximal degradation (Dmax). The "hook effect" can occur at high concentrations where binary complexes of PROTAC-SHP2 and PROTAC-VHL predominate over the functional ternary complex. |
| Insufficient Incubation Time | Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration for SHP2 degradation.[3] |
| Low E3 Ligase Expression | Confirm the expression of the VHL E3 ligase in your cell line using Western Blot or qPCR. If expression is low, consider using a different cell line with higher VHL expression. |
| Cell Line Specificity | The efficacy of this compound can be cell line-dependent. Test the degrader in a positive control cell line where its activity has been confirmed (e.g., KYSE520 or MV4;11).[1][2][3] |
| PROTAC Degradation or Instability | Ensure proper storage and handling of the this compound compound. Prepare fresh solutions for each experiment. |
Issue 2: Cancer cells show increased viability or proliferation despite SHP2 degradation.
| Possible Cause | Troubleshooting Steps |
| Activation of Parallel Survival Pathways | Investigate the activation of alternative signaling pathways, such as the PI3K/AKT pathway, using Western Blot for key phosphorylated proteins (e.g., p-AKT). Consider combination therapy to co-target these pathways. |
| Incomplete Protein Degradation | Quantify the extent of SHP2 degradation using densitometry on your Western Blots. Even a small amount of residual SHP2 may be sufficient to maintain cell survival in some contexts. |
| Development of Acquired Resistance | If cells are cultured with this compound for an extended period, they may develop resistance. Analyze resistant clones for potential mechanisms such as VHL mutations or upregulation of drug efflux pumps. |
| Off-target Effects | While this compound is reported to be selective, consider potential off-target effects that might promote cell survival. |
Data Presentation
Table 1: Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | DC50 (nM) | IC50 (nM) | Reference |
| KYSE520 | Esophageal Cancer | 6.0 | 660 | [1][2][3][4] |
| MV4;11 | Acute Myeloid Leukemia | 2.6 | 0.99 | [1][2][3][4] |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration for cell growth.
Experimental Protocols
Western Blot for SHP2 Degradation
This protocol outlines the steps to quantify the degradation of SHP2 protein following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SHP2, anti-VHL, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of this compound concentrations for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against SHP2 overnight at 4°C. Also, probe for a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Use densitometry software to quantify the band intensities and normalize the SHP2 signal to the loading control.
Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol is to determine if this compound induces the formation of a ternary complex between SHP2 and the VHL E3 ligase.
Materials:
-
All materials listed for Western Blot
-
Co-IP lysis buffer (a milder lysis buffer, e.g., Triton X-100 based)
-
Antibody for immunoprecipitation (e.g., anti-VHL)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells with Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-VHL antibody overnight at 4°C. Add protein A/G magnetic beads and incubate for another 1-2 hours.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western Blot using antibodies against SHP2 and VHL. An increased amount of SHP2 in the VHL immunoprecipitate from this compound-treated cells indicates ternary complex formation.
Cell Viability Assay
This protocol is to assess the effect of this compound on cancer cell viability.
Materials:
-
This compound
-
Cancer cell line of interest
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
Addition of Viability Reagent: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Visualizations
Caption: Simplified SHP2 signaling pathway leading to cell proliferation and survival.
Caption: Mechanism of action of this compound PROTAC leading to SHP2 degradation.
Caption: Potential mechanisms of resistance to this compound in cancer cells.
References
- 1. Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Impact of linker length on SHP2-D26 efficacy and stability
Welcome to the technical support center for SHP2-D26, a potent and effective PROTAC degrader of the SHP2 protein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of linker length on this compound efficacy and stability, along with troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the composition of this compound?
This compound is a proteolysis-targeting chimera (PROTAC). It consists of a ligand that binds to the SHP2 protein, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a chemical linker connecting these two components.[1] This design facilitates the ubiquitination and subsequent proteasomal degradation of SHP2.[1]
Q2: What is the reported efficacy of this compound?
This compound has demonstrated potent degradation of SHP2 in various cancer cell lines. For instance, it achieves DC50 values of 6.0 nM in KYSE520 esophageal cancer cells and 2.6 nM in MV-4-11 acute myeloid leukemia cells.[1][2][3][4] In these cell lines, this compound can reduce SHP2 protein levels by over 95%.[2][3][4]
Q3: How does linker length generally affect the efficacy and stability of a PROTAC like this compound?
The length and composition of the linker are critical parameters in PROTAC design and can significantly impact efficacy and stability.[5][6]
-
Efficacy: An optimal linker length is crucial for the formation of a stable and productive ternary complex between SHP2, the PROTAC, and the E3 ligase.[5] A linker that is too short may cause steric hindrance, while an excessively long linker can lead to unproductive binding and reduced degradation efficiency.
-
Stability: The chemical nature of the linker can influence the metabolic stability and pharmacokinetic properties of the PROTAC. For example, replacing flexible alkyl chains with more rigid structures or incorporating elements like PEG chains can modulate stability and solubility.[6][7]
Q4: Are there SHP2 PROTACs with different linkers that show varied efficacy?
Yes, studies on other SHP2 PROTACs have shown that modifying the linker can significantly alter degradation potency. For instance, increasing the linker length in a first-generation SHP2 PROTAC led to a lead compound with low nanomolar DC50 values.[8] The development of a novel SHP2 degrader, compound P9, involved optimizing the linker, resulting in a DC50 of 35.2 ± 1.5 nM in HEK293 cells.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no SHP2 degradation observed after treatment with this compound. | 1. Suboptimal linker length for the specific cell line or experimental conditions.2. Poor cell permeability of the PROTAC.3. Instability of the ternary complex (SHP2-PROTAC-E3 ligase).4. Inefficient recruitment of the E3 ligase. | 1. Synthesize and test a series of this compound analogues with varying linker lengths and compositions (e.g., PEG-based, alkyl chains of different lengths).2. Evaluate the physicochemical properties of the PROTACs, such as solubility and lipophilicity. Consider linker modifications to improve cell permeability.3. Perform ternary complex stability assays (e.g., SPR, NanoBRET) to assess the binding affinity and dissociation rates.4. Confirm the expression and activity of the VHL E3 ligase in your cell line. |
| High off-target effects or cellular toxicity. | 1. The linker may contribute to non-specific binding or cellular stress.2. The concentration of this compound used is too high. | 1. Modify the linker to alter the overall properties of the PROTAC, which may reduce off-target binding.2. Perform a dose-response experiment to determine the optimal concentration that balances SHP2 degradation with minimal toxicity. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions.2. Degradation of the this compound stock solution. | 1. Standardize cell passage number, confluency, and treatment duration.2. Aliquot and store the this compound stock solution at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[1] |
Data Presentation
Table 1: Efficacy of this compound and other SHP2 PROTACs with Modified Linkers
| Compound | E3 Ligase | Linker Type | Cell Line | DC50 (nM) | IC50 (nM) | Reference(s) |
| This compound | VHL | Not specified in detail | KYSE520 | 6.0 | 660 | [1][2][3] |
| This compound | VHL | Not specified in detail | MV-4-11 | 2.6 | 0.99 | [1][2][3] |
| R1-5C | CRBN | PEG linker | Leukemic cells | Low nanomolar | - | [8][10] |
| Compound P9 | VHL | Not specified in detail | HEK293 | 35.2 ± 1.5 | - | [9] |
| Compound P9 | VHL | Not specified in detail | KYSE-520 | ~130 | - | [9] |
Experimental Protocols
Protocol 1: Western Blot Analysis of SHP2 Degradation
This protocol outlines the steps to assess the degradation of SHP2 protein in cultured cells following treatment with this compound.
1. Cell Culture and Treatment:
- Plate cells (e.g., KYSE520, MV-4-11) at an appropriate density and allow them to adhere overnight.
- Treat cells with varying concentrations of this compound (e.g., 0, 3, 10, 30, 100, 300 nM) for a specified duration (e.g., 12, 24, or 48 hours).[1]
2. Cell Lysis:
- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. Sample Preparation and SDS-PAGE:
- Normalize the protein concentrations for all samples.
- Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
- Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
- Run the gel to separate the proteins by size.
5. Protein Transfer:
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
6. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for SHP2 overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
7. Detection:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imaging system.
- Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Protocol 2: Assessment of Ternary Complex Stability using Surface Plasmon Resonance (SPR)
This protocol provides a method to evaluate the formation and stability of the SHP2-PROTAC-E3 ligase ternary complex.
1. Materials:
- SPR instrument and sensor chips (e.g., CM5).
- Purified recombinant SHP2 protein, VHL-ElonginB-ElonginC (VCB) complex.
- This compound or its analogues.
- SPR running buffer.
2. Immobilization of E3 Ligase:
- Immobilize the VCB complex onto the surface of a sensor chip using standard amine coupling chemistry.
3. Binding Analysis:
- Inject a series of concentrations of the this compound analogue over the immobilized VCB surface to measure the binary interaction.
- To measure ternary complex formation, pre-incubate a fixed concentration of SHP2 with a range of this compound concentrations and inject the mixture over the VCB surface.
- Alternatively, inject a fixed concentration of the PROTAC followed by co-injection with a series of concentrations of SHP2.
4. Data Analysis:
- Fit the sensorgram data to appropriate binding models to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for both binary and ternary interactions.
- Calculate the cooperativity (α) of ternary complex formation by comparing the binding affinity of SHP2 to the PROTAC-VCB complex with its affinity for the PROTAC alone.
Mandatory Visualizations
Caption: SHP2 signaling pathways involved in cell proliferation and survival.
Caption: Experimental workflow for evaluating this compound linker analogues.
Caption: Logical relationship between linker length and SHP2 degradation efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Degradation of the Oncogenic Phosphatase SHP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SHP2-Targeted Experiments
Welcome to the technical support center for researchers working with SHP2 and its targeted degradation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges in your cell culture experiments, particularly when using SHP2-targeting degraders like SHP2-D26.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is not a protein domain, but a potent and effective PROTAC (Proteolysis Targeting Chimera) degrader of the SHP2 protein.[1][2][3][4] It is a small molecule designed to induce the degradation of the SHP2 protein within the cell.[1][5][6] Researchers use this compound to study the effects of SHP2 protein loss-of-function in various cellular processes and disease models, particularly in cancer research.[1][7][8]
Q2: I am concerned about this compound degrading in my cell culture media. How can I prevent this?
This is a common misconception. This compound is a small molecule and is not expected to "degrade" in cell culture media in the same way a protein would. The more relevant concern is the stability and activity of the compound in your experimental setup. If you are not observing the expected degradation of the SHP2 protein, it is more likely due to issues with the experimental conditions or the cells themselves, rather than the degradation of the this compound molecule in the media.
Q3: My SHP2 protein levels are not decreasing after treating my cells with this compound. What are some possible reasons for this?
Several factors could contribute to a lack of SHP2 protein degradation after treatment with this compound. These include:
-
Suboptimal concentration of this compound: The effective concentration can vary between cell lines.
-
Incorrect incubation time: The kinetics of degradation can differ depending on the cell type and experimental conditions.
-
Cell line resistance: Some cell lines may be less sensitive to this compound-mediated degradation.
-
Issues with the ubiquitin-proteasome system: this compound relies on the cell's natural protein disposal machinery. If this system is compromised, degradation will be inefficient.
-
Compound inactivity: The this compound stock solution may have been improperly stored or handled, leading to a loss of activity.
Q4: How can I confirm that my this compound is active?
To confirm the activity of your this compound, you can perform a dose-response experiment in a sensitive cell line, such as KYSE520 or MV4;11 cells, where its efficacy has been established.[1][2][4] A successful experiment should demonstrate a significant reduction in SHP2 protein levels as detected by Western blot.
Q5: Are there alternatives to this compound for inducing SHP2 degradation?
Yes, several other SHP2 PROTAC degraders have been developed, including ZB-S-29, SP4, and R1-5C.[6][] These molecules may have different properties, such as the E3 ligase they recruit, and could be effective alternatives if you are experiencing issues with this compound.
Troubleshooting Guide: Inefficient SHP2 Protein Degradation
If you are observing inefficient or no degradation of the SHP2 protein after treatment with this compound, consult the following troubleshooting guide.
| Issue | Possible Cause | Recommended Solution |
| No or low SHP2 degradation | Suboptimal this compound concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range of concentrations around the published DC50 values (e.g., 1 nM to 1 µM). |
| Inappropriate incubation time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration for maximal SHP2 degradation.[3] | |
| Cell line is resistant | Consider using a different SHP2 degrader that utilizes a different E3 ligase. Also, verify the expression of the VHL E3 ligase, which is required for this compound activity. | |
| Inactive this compound compound | Ensure that the this compound stock solution has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles.[3] Prepare fresh dilutions for each experiment. | |
| High cell death/toxicity | This compound concentration is too high | Lower the concentration of this compound used. Even potent degraders can have off-target effects at high concentrations. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is non-toxic to your cells (typically <0.1%). | |
| Inconsistent results | Variability in cell culture conditions | Maintain consistent cell passage numbers, confluency, and media conditions for all experiments. |
| Experimental procedure variability | Ensure accurate and consistent pipetting and timing for all treatment and harvesting steps. |
Preventing SHP2 Protein Degradation in General Cell Culture
For researchers studying the SHP2 protein itself and wishing to prevent its degradation during routine cell culture and protein extraction, the following guidelines are recommended.
| Parameter | Recommendation | Rationale |
| Cell Lysis | Use a lysis buffer containing a cocktail of protease inhibitors. | Proteases are released upon cell lysis and can rapidly degrade target proteins. A cocktail inhibits a broad spectrum of proteases. |
| Temperature | Keep cell lysates and protein extracts on ice or at 4°C at all times. | Low temperatures reduce the activity of most proteases. |
| pH | Maintain a physiological pH (around 7.4) in your buffers. | Extreme pH values can lead to protein denaturation and increased susceptibility to proteolysis. SHP2 has pH-dependent activity, suggesting its conformation is sensitive to pH.[10][11] |
| Serum in Media | Use serum-containing media for routine cell culture unless your experiment requires serum-free conditions. | Serum contains protease inhibitors that can help stabilize proteins in the culture environment.[12][13] |
| Storage | Store protein extracts at -80°C for long-term storage. | Prevents degradation over time. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies.
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation Concentration) | KYSE520 | 6.0 nM | [1][2][3][4] |
| MV4;11 | 2.6 nM | [1][2][3][4] | |
| IC50 (Inhibitory Concentration - Cell Growth) | KYSE520 | 0.66 µM | [3] |
| MV4;11 | 0.99 nM | [3] |
Experimental Protocols
Protocol 1: SHP2 Protein Degradation Assay
This protocol describes a typical experiment to assess the degradation of SHP2 protein in a cancer cell line following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., KYSE520)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitor cocktail
-
BCA protein assay kit
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time (e.g., 12 hours).
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Proceed with Western blot analysis to determine SHP2 protein levels.
Protocol 2: Western Blot for SHP2 Detection
Materials:
-
Cell lysates from Protocol 1
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against SHP2
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Normalize the protein concentration of all samples.
-
Prepare protein samples for loading by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SHP2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
Visualizations
Caption: Simplified SHP2 signaling pathway in response to RTK activation.
Caption: Mechanism of action for a PROTAC degrader like this compound.
Caption: Troubleshooting workflow for inefficient SHP2 degradation.
References
- 1. Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Targeted Degradation of the Oncogenic Phosphatase SHP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 10. Ionizable networks mediate pH-dependent allostery in SH2 signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ionizable networks mediate pH-dependent allostery in the SH2 domain-containing signaling proteins SHP2 and SRC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of serum and conditioned medium on protein degradation, migration of nonhistone proteins to the nucleus, and DNA synthesis in transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
Interpreting unexpected results in SHP2-D26 experiments
Welcome to the technical support center for SHP2-D26 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered when working with the SHP2 degrader, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and effective PROTAC (Proteolysis Targeting Chimera) degrader of the Src homology 2 domain-containing phosphatase 2 (SHP2).[1] It functions by simultaneously binding to SHP2 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This proximity induces the ubiquitination and subsequent proteasomal degradation of SHP2, leading to the inhibition of its downstream signaling pathways, such as the RAS-MAPK pathway.[3]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated potent activity in esophageal cancer cell lines, such as KYSE520, and acute myeloid leukemia cell lines, like MV-4-11.[1][4]
Q3: What are the expected effects of this compound on downstream signaling?
A3: Successful degradation of SHP2 by this compound is expected to lead to a reduction in the phosphorylation of downstream effectors in the MAPK pathway, such as ERK.[4] A decrease in the expression of DUSP6, a pharmacodynamic marker for MAPK pathway activity, is also anticipated.[3]
Q4: How stable is this compound in solution?
A4: For optimal performance, it is recommended to prepare fresh dilutions of this compound for each experiment.[5] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Repeated freeze-thaw cycles should be avoided.[1]
Troubleshooting Guides
Unexpected Results in Western Blot Analysis
Issue 1: Incomplete or no degradation of SHP2 protein.
| Potential Cause | Troubleshooting Steps |
| Insufficient concentration of this compound | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The reported DC50 values are 6.0 nM in KYSE520 and 2.6 nM in MV-4-11 cells.[4] |
| Inadequate incubation time | Conduct a time-course experiment. Significant SHP2 degradation is typically observed within 4-8 hours of treatment.[1] |
| This compound instability | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.[1][5] |
| Issues with the proteasomal degradation pathway | As a control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). An accumulation of ubiquitinated SHP2 should be observed if the PROTAC is functional. |
| Cell line resistance | Ensure that the cell line expresses VHL E3 ligase, which is required for this compound-mediated degradation.[2] |
| Technical issues with Western Blot | Refer to the detailed Western Blot protocol below and ensure all steps are followed correctly. |
Issue 2: Inconsistent p-ERK levels after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Timing of cell lysis | The inhibition of p-ERK can be transient. Perform a time-course experiment to identify the optimal time point for observing maximal p-ERK reduction. |
| Feedback mechanisms | Inhibition of the MAPK pathway can sometimes lead to feedback activation. Analyze other nodes in the pathway to understand the cellular response. |
| Off-target effects | While this compound is reported to be selective, consider the possibility of off-target effects, especially at higher concentrations.[3] Some SHP2 inhibitors have been associated with off-target effects on autophagy.[6] |
Unexpected Results in Cell Viability Assays
Issue 1: Higher than expected cell viability after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Incorrect assay choice | The choice of viability assay can influence the results. Metabolic assays like MTT or MTS measure metabolic activity, which may not always directly correlate with cell number. Consider using a direct cell counting method or an ATP-based assay.[7] |
| Cell line insensitivity | The particular cell line may not be dependent on the SHP2 signaling pathway for survival. |
| Precipitation of this compound | Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations.[5] |
| Long incubation times | For long-term viability assays, the compound may degrade over time. Consider replenishing the media with fresh this compound. |
Issue 2: High variability between replicate wells.
| Potential Cause | Troubleshooting Steps |
| Uneven cell seeding | Ensure a homogenous cell suspension and careful pipetting to seed an equal number of cells in each well.[5] |
| Edge effects | To minimize evaporation, avoid using the outer wells of the plate or fill them with sterile PBS or media.[5] |
| Incomplete formazan dissolution (MTT assay) | Ensure complete dissolution of the formazan crystals by thorough mixing before reading the plate.[5] |
Quantitative Data Summary
| Parameter | KYSE520 Cells | MV-4-11 Cells | Reference |
| DC50 (Degradation Concentration) | 6.0 nM | 2.6 nM | [1][4] |
| IC50 (Growth Inhibition) | 0.66 µM | 0.99 nM | [1] |
Experimental Protocols
Western Blot Protocol for SHP2 Degradation
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.[2][8][9]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer and heat the samples at 95-100°C for 5 minutes.[10]
-
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run at 100-150V until the dye front reaches the bottom.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SHP2, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Wash the membrane three times with TBST and detect the signal using an ECL substrate and an imaging system.[2]
Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.[11]
Visualizations
Caption: this compound mediated degradation of SHP2 and its effect on the RAS-MAPK pathway.
Caption: General experimental workflow for characterizing the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. origene.com [origene.com]
- 3. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Sample preparation for western blot | Abcam [abcam.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Minimizing cellular toxicity of SHP2-D26 at high concentrations
Welcome to the technical support center for SHP2-D26. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of the SHP2 degrader, this compound, particularly concerning cellular toxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and effective PROTAC (Proteolysis Targeting Chimera) designed to degrade the SHP2 (Src homology 2 domain-containing phosphatase 2) protein.[1][2][3] It is a heterobifunctional molecule composed of a ligand that binds to SHP2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] By bringing SHP2 into proximity with the VHL E3 ligase, this compound induces the ubiquitination and subsequent degradation of the SHP2 protein by the proteasome.[4][5]
Q2: I am observing decreased efficacy of SHP2 degradation at very high concentrations of this compound. What could be the cause?
A2: This phenomenon is likely due to the "hook effect," which is characteristic of PROTACs.[6][7][8] At excessively high concentrations, this compound can form binary complexes with either SHP2 or the VHL E3 ligase, which are non-productive for degradation.[7] These binary complexes compete with the formation of the productive ternary complex (this compound-VHL), leading to a decrease in degradation efficiency.[7][8] It is recommended to perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for maximal degradation.[7]
Q3: What are the potential causes of cellular toxicity when using this compound at high concentrations?
A3: High concentrations of this compound may lead to cellular toxicity through several mechanisms:
-
Off-target effects: The formation of binary complexes at high concentrations can lead to the degradation of unintended proteins.[9] VHL-based PROTACs are generally considered to have a low degree of off-target effects.[10]
-
Aggregation: Like many protein-based therapeutics, this compound may aggregate at high concentrations, and these aggregates can be cytotoxic.[11]
-
Exaggerated on-target effects: Complete and prolonged degradation of SHP2, a crucial signaling node, could disrupt essential cellular processes, leading to toxicity.[12]
-
Solvent toxicity: If this compound is dissolved in a solvent like DMSO, high concentrations of the final solution may contain levels of the solvent that are toxic to cells.[13]
Q4: How can I assess if this compound is causing apoptosis in my cell line?
A4: To determine if this compound is inducing apoptosis, you can perform an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry.[14][15][16] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[14] You can also measure the activity of caspases, key enzymes in the apoptotic cascade, using a caspase activity assay.[16]
Troubleshooting Guides
Issue 1: High Cellular Toxicity Observed at High Concentrations of this compound
Possible Cause 1: Aggregation of this compound
-
How to Diagnose: Use Dynamic Light Scattering (DLS) to analyze the particle size distribution of your this compound solution.[1][11][17] A wide peak or the presence of multiple peaks may indicate aggregation.[17]
-
Suggested Solution:
-
Optimize Formulation: Consider adding excipients to your this compound solution to improve stability and prevent aggregation. Common excipients for protein-based therapeutics include surfactants (e.g., Polysorbate 20), sugars, and amino acids.[18][19]
-
Sonication: Gently sonicate the this compound stock solution before further dilution to break up any existing aggregates.
-
Filtration: Filter the this compound solution through a low protein-binding filter (e.g., 0.22 µm) to remove larger aggregates.
-
Possible Cause 2: Off-Target Effects
-
How to Diagnose: Perform proteomic analysis (e.g., mass spectrometry) to compare the proteome of cells treated with a high concentration of this compound to untreated cells and cells treated with an optimal degradation concentration.[9] This can help identify unintended protein degradation.
-
Suggested Solution:
-
Dose Reduction: The most straightforward solution is to use the lowest effective concentration of this compound that achieves the desired level of SHP2 degradation, as determined by a dose-response curve.
-
Use of Isomer Control: this compound isomer-1 can be used as a negative control as it is an isoform of this compound.[13]
-
Possible Cause 3: Apoptosis Induction
-
How to Diagnose: Perform Annexin V/PI staining and caspase activity assays to quantify the level of apoptosis in cells treated with high concentrations of this compound.[14][16]
-
Suggested Solution:
-
Co-treatment with Apoptosis Inhibitors: To confirm that the observed toxicity is due to apoptosis, co-treat the cells with a pan-caspase inhibitor, such as Z-VAD-FMK, and assess if cell viability is restored.
-
Time-Course Experiment: Analyze cell viability and apoptosis at different time points after treatment to understand the kinetics of the toxic effects.
-
Quantitative Data Summary
The following tables summarize the known efficacy and cytotoxicity data for this compound in different cell lines.
| Cell Line | Cancer Type | DC50 (nM) |
| KYSE520 | Esophageal Cancer | 6.0 |
| MV-4-11 | Acute Myeloid Leukemia | 2.6 |
DC50: Concentration for 50% maximal degradation.
| Cell Line | Cancer Type | IC50 (4 days) |
| KYSE520 | Esophageal Cancer | 0.66 µM |
| MV-4-11 | Acute Myeloid Leukemia | 0.99 nM |
IC50: Concentration for 50% inhibition of cell growth.[4]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Preparation: Treat cells with this compound for the desired time. Harvest both adherent and suspension cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Cell Lysis: Treat cells with this compound, harvest, and lyse the cells according to the manufacturer's protocol for your chosen caspase assay kit.
-
Assay Reaction: Add the caspase substrate (e.g., a DEVD peptide conjugated to a fluorophore or chromophore) to the cell lysate.
-
Incubation: Incubate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
Dynamic Light Scattering (DLS) for Aggregation Analysis
DLS is a non-invasive technique to measure the size distribution of particles in a solution.
-
Sample Preparation: Prepare the this compound solution at the desired concentration in a suitable buffer. The solution should be free of dust and other contaminants.
-
Measurement: Place the sample in the DLS instrument and allow it to equilibrate to the set temperature.
-
Data Acquisition: Perform the measurement according to the instrument's instructions.
-
Data Analysis: Analyze the correlation function to obtain the size distribution, average hydrodynamic radius, and polydispersity index (PDI).[1][17] A high PDI or the presence of larger particle populations suggests aggregation.[1]
Visualizations
Caption: SHP2 Signaling Pathways.
Caption: Workflow for this compound Toxicity Assessment.
Caption: The "Hook Effect" in PROTACs.
References
- 1. unchainedlabs.com [unchainedlabs.com]
- 2. Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. Nano Proteolysis Targeting Chimeras (PROTACs) with Anti-Hook Effect for Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. bosterbio.com [bosterbio.com]
- 16. benchchem.com [benchchem.com]
- 17. How to Analyze Experimental Results of Dynamic Light Scattering? | MtoZ Biolabs [mtoz-biolabs.com]
- 18. mdpi.com [mdpi.com]
- 19. medchemexpress.com [medchemexpress.com]
Technical Support Center: Navigating Experimental Variability in SHP2-D26 Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the SHP2 degrader, SHP2-D26. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common sources of variability in experimental replicates involving this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent SHP2 degradation with this compound across replicate experiments. What are the potential causes?
A1: Variability in SHP2 degradation can stem from several factors related to the PROTAC mechanism of action and general experimental conditions. Key areas to investigate include:
-
The "Hook Effect": At high concentrations, PROTACs like this compound can lead to the formation of non-productive binary complexes (this compound or VHL-SHP2-D26) instead of the productive ternary complex (SHP2-SHP2-D26-VHL), paradoxically reducing degradation efficiency.[1] It is crucial to perform a full dose-response curve to identify the optimal concentration for maximal degradation (Dmax) and the concentration at which 50% degradation occurs (DC50).
-
Cellular State and Density: The expression levels of both the target protein (SHP2) and the recruited E3 ligase (VHL) can vary with cell density, passage number, and overall cell health.[1] Ensure consistent cell seeding densities and use cells within a similar passage range for all experiments.
-
Compound Stability and Solubility: this compound, like many small molecules, can be prone to degradation or precipitation, especially with repeated freeze-thaw cycles of stock solutions.[2] Prepare fresh dilutions from a stable stock for each experiment and ensure complete solubilization in your vehicle.
-
Incubation Time: The kinetics of PROTAC-mediated degradation can vary between cell lines. A time-course experiment is essential to determine the optimal duration for achieving maximal SHP2 degradation.[2]
Q2: How can we confirm that this compound is working through the expected proteasomal degradation pathway?
A2: To verify the mechanism of action, several control experiments are recommended:
-
Proteasome and Neddylation Inhibition: Pre-treatment of cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) should rescue SHP2 from degradation by this compound.[3][4] This confirms the involvement of the ubiquitin-proteasome system.
-
Competitive Inhibition: Co-treatment with an excess of a SHP2 inhibitor (that binds to the same site as the SHP2-binding moiety of the PROTAC) or a VHL ligand should compete with this compound binding and prevent SHP2 degradation.[3][4] This demonstrates the necessity of ternary complex formation.
Q3: Are there potential off-target effects of this compound that could contribute to experimental variability?
A3: While this compound is designed to be a selective SHP2 degrader, off-target effects are a possibility with any small molecule. Some SHP2 inhibitors have been reported to have off-target effects on protein tyrosine kinases (PTKs).[5][6][7] Additionally, some allosteric SHP2 inhibitors have been found to inhibit autophagy in an SHP2-independent manner.[8] It is advisable to:
-
Assess Key Off-Targets: If unexpected phenotypes are observed, consider evaluating the activity of known off-targets of SHP2 inhibitors.
-
Use Control Compounds: Include an inactive epimer of the VHL ligand portion of the PROTAC as a negative control to ensure the observed effects are dependent on E3 ligase recruitment.
Troubleshooting Guides
Issue 1: High Variability in Western Blot Results for SHP2 Degradation
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Protein Loading | Normalize protein concentration before loading using a BCA or Bradford assay. Use a reliable loading control (e.g., GAPDH, β-actin) to verify even loading. | Ensures that differences in band intensity are due to changes in protein levels, not loading inaccuracies. |
| Inefficient Protein Transfer | Optimize transfer conditions (voltage, time) for your specific gel percentage and protein size. Use a pre-stained protein ladder to visualize transfer efficiency. | Incomplete transfer of SHP2 (approx. 68 kDa) can lead to underestimation of its levels. |
| Antibody Performance | Use a validated primary antibody specific for SHP2. Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. | Poor antibody affinity or specificity can result in weak or non-specific bands, increasing variability. |
| Sub-optimal Lysis Buffer | Ensure the lysis buffer contains sufficient detergents and protease/phosphatase inhibitors to efficiently extract and preserve SHP2.[9][10][11] | Incomplete cell lysis or protein degradation during sample preparation can lead to inaccurate quantification. |
Issue 2: Difficulty Confirming Ternary Complex Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Transient or Weak Interaction | Optimize the co-immunoprecipitation (co-IP) protocol by adjusting incubation times, antibody concentrations, and washing stringency.[12][13] Consider using a two-step co-IP for greater specificity.[14][15] | The ternary complex can be transient, making it difficult to capture. Fine-tuning the co-IP conditions can improve the chances of detection. |
| Low Abundance of the Complex | Increase the amount of cell lysate used for the co-IP. Ensure that the chosen cell line expresses sufficient levels of both SHP2 and the E3 ligase (VHL). | A higher starting material increases the probability of detecting a low-abundance complex. |
| Antibody Masking the Interaction Site | If using an antibody against one of the complex components for immunoprecipitation, ensure it does not bind to an epitope that is involved in the ternary complex formation. | The antibody could sterically hinder the formation of the complex. |
| Ineffective Cross-linking (if used) | Optimize the concentration and incubation time of the cross-linking agent. Quench the cross-linking reaction effectively to prevent non-specific aggregation. | Inappropriate cross-linking can either fail to capture the interaction or lead to the formation of large, insoluble aggregates. |
Data Presentation
This compound Degradation and Anti-proliferative Activity
| Cell Line | DC50 (nM) [16][17][18][19] | Dmax (%) [16][17] | IC50 (nM) [2] |
| KYSE520 (Esophageal Cancer) | 6.0 | >95 | 660 |
| MV4;11 (Acute Myeloid Leukemia) | 2.6 | >95 | 0.99 |
Experimental Protocols
Protocol 1: Western Blot Analysis of SHP2 Degradation
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95-100°C for 5-10 minutes.[11]
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[20]
-
Incubate the membrane with a primary antibody against SHP2 overnight at 4°C.
-
Wash the membrane three times with TBST.[20]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.[20]
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against either SHP2 or VHL overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours.
-
-
Washing:
-
Wash the beads three to five times with lysis buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
-
Western Blot Analysis:
-
Analyze the eluate by Western blotting using antibodies against SHP2, VHL, and a negative control protein.
-
Protocol 3: In Vitro Ubiquitination Assay
-
Reaction Setup:
-
Combine recombinant E1, E2, E3 (VHL complex), ubiquitin, and SHP2 in an ubiquitination reaction buffer.
-
Add this compound or vehicle control.
-
-
Incubation:
-
Initiate the reaction by adding ATP and incubate at 37°C for a specified time (e.g., 1 hour).
-
-
Quenching and Analysis:
-
Stop the reaction by adding Laemmli buffer.
-
Analyze the reaction mixture by Western blotting using an anti-SHP2 antibody to detect higher molecular weight ubiquitinated SHP2 species.[22]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. origene.com [origene.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Collection - Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. docs.abcam.com [docs.abcam.com]
- 21. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bivalent target-binding bioPROTACs induce potent degradation of oncogenic SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
SHP2-D26 stability and long-term storage conditions
Technical Support Center: SHP2-D26
Welcome to the technical support center for this compound, a potent and effective PROTAC degrader of the SHP2 protein. This guide provides essential information on the stability, long-term storage, and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to specifically target the SHP2 (Src homology 2 domain-containing phosphatase 2) protein for degradation.[1][2][3][4][5] It functions by forming a ternary complex with SHP2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of SHP2, marking it for degradation by the 26S proteasome.[6] This targeted degradation of SHP2 effectively inhibits its downstream signaling pathways, such as the RAS-ERK pathway, which is often dysregulated in cancer.[1][3][4]
Q2: What are the recommended long-term storage conditions for this compound?
A2: The optimal storage conditions for this compound depend on whether it is in solid form or dissolved in a solvent. Following the recommended storage guidelines is crucial to maintain its stability and activity. For specific details, please refer to the storage conditions table in the "Stability and Storage Conditions" section.
Q3: Can I subject my this compound stock solution to multiple freeze-thaw cycles?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to the degradation of the compound and reduce its efficacy.[2][7] Once a stock solution is prepared, it should be aliquoted into single-use volumes to be stored at the recommended temperature.
Q4: What solvent should I use to dissolve this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). It is critical to use anhydrous, high-quality DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact the solubility and stability of the product.
Q5: How can I confirm that this compound is actively degrading SHP2 in my experiments?
A5: The most direct method to confirm SHP2 degradation is to perform a Western blot analysis of cell lysates treated with this compound. A dose-dependent decrease in the SHP2 protein levels should be observed. As a negative control, you can pre-treat cells with a proteasome inhibitor (e.g., MG-132) or an E1 ubiquitin-activating enzyme inhibitor (e.g., MLN-4924), which should rescue the degradation of SHP2.[6]
Stability and Storage Conditions
Proper storage of this compound is vital for its performance. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | For long-term storage. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent (DMSO) | -80°C | 6 months | Recommended for stock solutions. Aliquot to avoid freeze-thaw cycles.[2] |
| -20°C | 1 month | For short-term use of stock solutions. Aliquot to avoid freeze-thaw cycles.[2] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no SHP2 degradation observed. | 1. Degraded this compound: Improper storage or multiple freeze-thaw cycles. 2. Suboptimal Concentration: The concentration of this compound may be too low. 3. Incorrect Cell Line: The cell line may not express sufficient levels of VHL E3 ligase. 4. Experimental Error: Issues with Western blot protocol or antibody quality. | 1. Use a fresh aliquot of this compound that has been stored correctly. 2. Perform a dose-response experiment to determine the optimal DC50 in your cell line. Effective concentrations have been reported in the low nanomolar range (e.g., 2.6-6.0 nM in MV4;11 and KYSE520 cells).[1][2][3][4][5] 3. Confirm VHL expression in your cell line. 4. Review and optimize your Western blot protocol. Ensure the use of a validated SHP2 antibody. |
| Precipitation of this compound in cell culture media. | 1. Poor Solubility: The final concentration of DMSO in the media may be too low, or the this compound concentration is too high. 2. Hygroscopic DMSO: Water absorbed by the DMSO can reduce solubility. | 1. Ensure the final DMSO concentration in the cell culture medium is appropriate and does not exceed cytotoxic levels (typically <0.5%). Prepare intermediate dilutions if necessary. 2. Use fresh, anhydrous DMSO to prepare stock solutions.[7] |
| Inconsistent results between experiments. | 1. Variability in this compound Activity: Inconsistent aliquoting or storage. 2. Cell Culture Conditions: Variations in cell passage number, confluency, or health. 3. Inconsistent Treatment Times: Timing of this compound addition and cell harvesting. | 1. Ensure consistent preparation and storage of this compound aliquots. 2. Maintain consistent cell culture practices. Use cells within a similar passage number range for all experiments. 3. Precisely control the duration of this compound treatment. A time-course experiment can determine the optimal degradation time. SHP2 protein levels can be significantly reduced within 4-8 hours.[2] |
Experimental Protocols
Protocol 1: Assessment of SHP2 Degradation by Western Blot
This protocol outlines the steps to measure the degradation of SHP2 protein in response to this compound treatment.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) and a vehicle control (DMSO). For negative controls, pre-treat cells with MG-132 (10 µM) or MLN-4924 (1 µM) for 1-2 hours before adding this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 8, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against SHP2 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the SHP2 signal to the loading control.
Visualizations
Caption: Mechanism of this compound induced SHP2 protein degradation.
References
- 1. Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Collection - Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison of SHP2-D26 and SHP099: A Tale of Two SHP2 Targeting Strategies
For researchers, scientists, and drug development professionals, the targeting of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a promising strategy in oncology. Two notable compounds that have garnered significant attention are SHP2-D26, a proteolysis-targeting chimera (PROTAC), and SHP099, an allosteric inhibitor. This guide provides an objective comparison of their efficacy, supported by experimental data, to inform research and development decisions.
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs). Its dysregulation is implicated in the pathogenesis of various cancers. While both this compound and SHP099 aim to neutralize the oncogenic activity of SHP2, they employ fundamentally different mechanisms of action, leading to distinct efficacy profiles. SHP099 acts as an allosteric inhibitor, binding to a tunnel-like pocket in SHP2 and locking it in an inactive conformation. In contrast, this compound is a heterobifunctional molecule that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to SHP2, leading to its ubiquitination and subsequent degradation by the proteasome.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound and SHP099 in various cancer cell lines. The data consistently demonstrates the superior potency of this compound in inducing SHP2 degradation and inhibiting cell growth compared to SHP099's inhibitory effects.
| Compound | Cell Line | Assay Type | Metric | Value | Reference |
| This compound | KYSE520 (Esophageal Cancer) | SHP2 Degradation | DC₅₀ | 6.0 nM | [1] |
| MV-4-11 (Acute Myeloid Leukemia) | SHP2 Degradation | DC₅₀ | 2.6 nM | [1] | |
| KYSE520 | Cell Growth Inhibition | IC₅₀ | Not Reported | ||
| MV-4-11 | Cell Growth Inhibition | IC₅₀ | Not Reported | ||
| SHP099 | KYSE520 | Cell Growth Inhibition | IC₅₀ | > 30-fold less potent than this compound | [1][2] |
| MV-4-11 | Cell Growth Inhibition | IC₅₀ | > 30-fold less potent than this compound | [1][2] | |
| Detroit-562 (Pharyngeal Carcinoma) | Antiproliferative | IC₅₀ | 6.47 µM | [3] |
In Vivo Efficacy
This compound: In a xenograft mouse model, this compound as a single agent demonstrated modest anti-cancer activities, resulting in less than 20% tumor growth inhibition[4]. Another study noted the general lack of robust in vivo efficacy for many early-generation SHP2 PROTACs, including the moderate inhibition observed with D26 alone in a non-small cell lung cancer xenograft model[5].
SHP099: SHP099 has been shown to be efficacious in various mouse tumor xenograft models[6]. For instance, in a B16F10 melanoma syngeneic model, daily oral administration of SHP099 at 100 mg/kg significantly reduced tumor growth[7]. These findings suggest that while this compound exhibits superior in vitro potency, translating this into robust single-agent in vivo efficacy may require further optimization.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and SHP099 are central to their differing efficacy profiles. The following diagrams illustrate the SHP2 signaling pathway and the mechanism of action for PROTACs like this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of this compound and SHP099.
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or SHP099 in culture medium. Replace the medium in each well with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values by fitting the data to a dose-response curve.
Western Blotting for SHP2 Degradation and Pathway Modulation
-
Cell Lysis: Plate cells and treat with various concentrations of this compound or SHP099 for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against SHP2, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. For degradation studies, calculate the DC₅₀ value, which is the concentration of the degrader that results in 50% degradation of the target protein.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ KYSE520 cells) in a mixture of media and Matrigel into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound or SHP099 via the appropriate route (e.g., intraperitoneal injection or oral gavage) at the specified dose and schedule. The vehicle control group should receive the corresponding vehicle.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Weigh the tumors and, if required, process them for pharmacodynamic analysis (e.g., western blotting for SHP2 levels and pathway modulation) or histological examination.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Conclusion
The comparison between this compound and SHP099 highlights a critical trade-off in drug development: the enhanced in vitro potency of a degrader versus the established in vivo efficacy of an inhibitor. This compound, as a PROTAC, demonstrates significantly greater potency in degrading SHP2 and inhibiting cancer cell growth in vitro. This is attributed to its catalytic mechanism of action, which can eliminate the target protein entirely. However, translating this high in vitro potency into robust single-agent in vivo anti-tumor activity has proven to be a challenge for this compound and other early-generation SHP2 degraders.
On the other hand, SHP099, while less potent in vitro, has demonstrated clear anti-tumor efficacy in multiple preclinical xenograft models. This suggests that its pharmacokinetic and pharmacodynamic properties are more favorable for in vivo applications in its current form.
For researchers and drug developers, the choice between these two strategies depends on the specific therapeutic context and the potential for further optimization. The development of next-generation SHP2 PROTACs with improved in vivo stability, bioavailability, and tumor penetration may unlock the full therapeutic potential of SHP2 degradation. Conversely, the combination of SHP2 inhibitors like SHP099 with other targeted therapies or immunotherapies is a promising avenue that is actively being explored. This comparative guide underscores the importance of a multi-faceted evaluation of novel therapeutic agents, considering both their mechanistic advantages and their real-world applicability in preclinical models.
References
- 1. Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acs.figshare.com [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
A Head-to-Head Comparison of SHP2-D26 with Other SHP2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical target in oncology. Its role as a key signaling node downstream of multiple receptor tyrosine kinases makes it an attractive target for therapeutic intervention in a variety of cancers. While small molecule inhibitors of SHP2 have shown promise, the development of proteolysis-targeting chimeras (PROTACs) offers an alternative and potentially more effective strategy by inducing the degradation of the SHP2 protein. This guide provides a detailed head-to-head comparison of SHP2-D26, a well-characterized SHP2 PROTAC, with other notable SHP2 PROTACs, supported by available experimental data.
Introduction to SHP2 PROTACs
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific target proteins. They consist of a "warhead" that binds to the target protein (in this case, SHP2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome. This event-driven pharmacology distinguishes PROTACs from traditional inhibitors, potentially leading to a more profound and durable biological response.
This compound: A Potent VHL-Recruiting SHP2 Degrader
This compound was one of the first potent and effective PROTACs developed to target SHP2 for degradation.[1][2] It utilizes a derivative of the SHP2 inhibitor SHP099 as its warhead and recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce SHP2 degradation.[1]
Comparative Analysis of SHP2 PROTACs
This section provides a comparative overview of this compound against other reported SHP2 PROTACs, including ZB-S-29, SP4, R1-5C, and P9. The comparison focuses on their biochemical and cellular activities, as well as their in vivo efficacy where data is available.
Molecular Components
| PROTAC | SHP2 Ligand (Warhead) | E3 Ligase Ligand | E3 Ligase Recruited |
| This compound | SHP099 derivative | VHL Ligand | VHL |
| ZB-S-29 | TNO155 analog | Thalidomide | Cereblon (CRBN) |
| SP4 | SHP099 | Pomalidomide | Cereblon (CRBN) |
| R1-5C | RMC-4550 | Pomalidomide | Cereblon (CRBN) |
| P9 | Allosteric Inhibitor | VHL Ligand | VHL |
In Vitro Degradation and Cellular Activity
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | IC50 (Cell Viability, nM) | Downstream Signaling Inhibition |
| This compound | KYSE520 | 6.0[1][3] | >95[1][3] | 660[4] | Potent p-ERK inhibition[1][2] |
| MV4;11 | 2.6[1][3] | >95[1][3] | 0.99[4] | Potent p-ERK inhibition[1][2] | |
| ZB-S-29 | MV4;11 | 6.02[4] | N/A | More effective than SHP099[4] | N/A |
| SP4 | HeLa | N/A | Significant degradation | 4.3[5] | Suppresses RAS/MAPK pathway[5] |
| R1-5C | MV4;11 | Low nM[6][7] | Maximal depletion at 16h[6] | Suppresses cancer cell growth[6] | Inhibits MAPK signaling[6][7] |
| P9 | HEK293 | 35.2[8] | >90[8] | 640 (KYSE520)[9] | p-ERK inhibition (EC50 ~240 nM)[10] |
N/A: Data not available in the reviewed sources.
In Vivo Efficacy
| PROTAC | Cancer Model | Administration | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| This compound | PC-9 Xenograft | i.p. | 40 mg/kg | Modest (<20%) | [8][11] |
| P9 | KYSE-520 Xenograft | i.p. | 50 mg/kg | Nearly complete tumor regression | [8] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanism of action and the experimental approaches used to evaluate these PROTACs, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Experimental Protocols
Western Blot for SHP2 Degradation and Phospho-ERK Analysis
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., KYSE520, MV4;11) and allow them to adhere overnight. Treat cells with various concentrations of the SHP2 PROTAC or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against SHP2, phospho-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry analysis is performed to quantify the protein band intensities. DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are calculated for SHP2. The ratio of p-ERK to total ERK is determined to assess signaling inhibition.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SHP2 PROTAC for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., PC-9 or KYSE-520) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
PROTAC Administration: Randomize the mice into vehicle and treatment groups. Administer the SHP2 PROTAC via the determined route (e.g., intraperitoneal injection) and schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for SHP2 and p-ERK levels in tumor lysates).
-
TGI Calculation: Calculate the tumor growth inhibition (TGI) percentage to evaluate the anti-tumor efficacy.
Conclusion
This compound stands as a pioneering and potent SHP2 PROTAC, demonstrating significant in vitro degradation of SHP2 and inhibition of downstream signaling pathways. The comparative analysis reveals a landscape of SHP2 degraders with diverse warheads and E3 ligase recruiters. While many early-stage SHP2 PROTACs, including this compound, have shown modest in vivo activity, the emergence of compounds like P9 with the ability to induce near-complete tumor regression in xenograft models highlights the evolving potential of this therapeutic modality. Further optimization of pharmacokinetic and pharmacodynamic properties will be crucial for the clinical translation of SHP2-targeting PROTACs as a novel cancer therapy. This guide provides a framework for researchers to compare and evaluate the performance of current and future SHP2 degraders.
References
- 1. Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SHP2 PROTAC R1-5C | Probechem Biochemicals [probechem.com]
- 8. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity [mdpi.com]
- 9. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity [mdpi.com]
- 10. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating SHP2-D26: A Comparative Guide to Its Selectivity for SHP2 Phosphatase
For Researchers, Scientists, and Drug Development Professionals
SHP2-D26, a potent Proteolysis Targeting Chimera (PROTAC) degrader of the Src homology 2 domain-containing phosphatase 2 (SHP2), has emerged as a promising therapeutic agent in oncology. Its mechanism of action, which involves hijacking the cell's natural protein disposal system to eliminate SHP2, offers a distinct advantage over traditional enzymatic inhibition. A critical aspect of any targeted therapy is its selectivity—the ability to act specifically on the intended target with minimal off-target effects. This guide provides a comprehensive comparison of this compound's selectivity for SHP2 over other phosphatases, supported by experimental data and detailed protocols.
High Potency and Expected Selectivity of this compound
This compound is a bifunctional molecule that links a potent and selective allosteric inhibitor of SHP2 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This design leads to the formation of a ternary complex between SHP2, this compound, and the VHL E3 ligase, resulting in the ubiquitination and subsequent proteasomal degradation of SHP2.
While direct head-to-head quantitative data on the selectivity of this compound against a broad panel of other phosphatases is not extensively published, its high potency and the selectivity of its parent SHP2 inhibitor provide strong evidence for its specificity. This compound has been shown to induce SHP2 degradation at nanomolar concentrations in cancer cell lines.[1][2][3]
The SHP2-binding component of this compound is derived from the highly selective allosteric inhibitor, SHP099. Studies on SHP099 have demonstrated its remarkable selectivity for SHP2. In a comprehensive study, SHP099 was tested against a panel of 21 other phosphatases and showed no detectable activity, highlighting the specificity of the pharmacophore that this compound utilizes to engage SHP2.[4][5] This inherent selectivity of the binding moiety is a strong indicator of this compound's specificity.
The PROTAC mechanism itself contributes to the selectivity. The formation of a stable ternary complex is a highly specific event that depends on the precise molecular interactions between the degrader, the target protein, and the E3 ligase. Off-target degradation would require the PROTAC to effectively bridge another protein to the E3 ligase, which is a less probable event for a well-designed degrader. Proteomic studies of other SHP2-targeting PROTACs have confirmed the high selectivity of this degradation approach.[6]
Comparative Data Summary
The following table summarizes the potent activity of this compound against SHP2 and the high selectivity of its parent inhibitor, SHP099, against other phosphatases.
| Compound | Target | Activity | Selectivity Profile | Reference |
| This compound | SHP2 | DC50 = 2.6 nM (MV4;11 cells) DC50 = 6.0 nM (KYSE520 cells) | While a broad phosphatase panel screen for this compound is not publicly available, its design is based on the highly selective SHP2 inhibitor, SHP099. | [1] |
| SHP099 | SHP2 | IC50 = 0.071 µM | No detectable activity against a panel of 21 other phosphatases, including the closely related SHP1. | [4] |
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action and the methods used to validate its selectivity, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Caption: SHP2's role in the RAS/MAPK signaling pathway.
Caption: Workflow for assessing phosphatase selectivity.
Experimental Protocols
The validation of this compound's selectivity involves robust biochemical assays. Below are detailed methodologies for key experiments.
In Vitro Phosphatase Activity Assay (General Protocol)
This assay is used to determine the inhibitory effect of a compound on the enzymatic activity of a panel of phosphatases.
Materials:
-
Recombinant human phosphatases (e.g., SHP2, SHP1, PTP1B, etc.)
-
Phosphatase substrate (e.g., DiFMUP - 6,8-Difluoro-4-Methylumbelliferyl Phosphate)
-
Assay Buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 5 mM DTT)
-
This compound and control compounds
-
384-well black plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a dilution series of this compound and control compounds in DMSO.
-
In a 384-well plate, add a small volume (e.g., 50 nL) of the compound dilutions.
-
Add the recombinant phosphatase enzyme solution to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the phosphatase substrate (e.g., DiFMUP) to all wells.
-
Immediately measure the fluorescence signal at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for DiFMUP) over a time course (e.g., 15-30 minutes) using a plate reader.
-
The rate of increase in fluorescence is proportional to the phosphatase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Compare the IC50 values for SHP2 with those for other phosphatases to determine the selectivity profile.
Cell-Based SHP2 Degradation Assay (Western Blot)
This assay confirms the ability of this compound to induce the degradation of SHP2 in a cellular context.
Materials:
-
Cancer cell lines (e.g., MV4-11, KYSE520)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SHP2, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SHP2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of SHP2 degradation at different concentrations of this compound.
Conclusion
References
- 1. Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. sellerslab.org [sellerslab.org]
- 5. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
A Preclinical Head-to-Head: SHP2 Degrader SHP2-D26 Versus Allosteric Inhibitor TNO155 in Oncology Models
In the landscape of targeted cancer therapy, the non-receptor protein tyrosine phosphatase SHP2 has emerged as a critical signaling node and a compelling drug target. Two distinct therapeutic strategies have arisen to neutralize its oncogenic activity: targeted protein degradation with molecules like SHP2-D26, and allosteric inhibition, exemplified by TNO155. This guide provides a comparative analysis of these two agents based on available preclinical data, offering insights into their mechanisms, efficacy, and the experimental frameworks used for their evaluation.
Mechanism of Action: Degradation vs. Inhibition
This compound is a proteolysis-targeting chimera (PROTAC), a novel class of drugs designed to eliminate specific proteins from the cell. It functions by simultaneously binding to SHP2 and an E3 ubiquitin ligase, thereby tagging SHP2 for degradation by the proteasome.[1][2] This approach aims to abolish all functions of the target protein, including non-catalytic activities.
In contrast, TNO155 is an allosteric inhibitor that binds to a pocket on SHP2, stabilizing it in a closed, inactive conformation.[][4] This prevents SHP2 from engaging with its upstream activators and downstream substrates, effectively blocking its catalytic activity and subsequent signal transduction, primarily through the RAS-MAPK pathway.[][4]
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies comparing this compound and TNO155 are not yet publicly available. However, independent studies provide valuable data on their respective anti-cancer activities across various preclinical models.
In Vitro Potency
This compound has demonstrated potent and rapid degradation of SHP2 protein in cancer cell lines.[2][5] TNO155 has also shown potent inhibition of SHP2 activity and downstream signaling in the nanomolar range.[]
| Agent | Metric | Cell Line | Value | Reference |
| This compound | DC50 (Degradation) | KYSE520 (Esophageal) | 6.0 nM | [2][5] |
| DC50 (Degradation) | MV-4-11 (AML) | 2.6 nM | [2][5] | |
| IC50 (Growth Inhibition) | KYSE520 (Esophageal) | >30-fold more potent than SHP099 | [5] | |
| IC50 (Growth Inhibition) | MV-4-11 (AML) | >30-fold more potent than SHP099 | [5] | |
| TNO155 | IC50 (Inhibition) | N/A | 11 nM | [] |
In Vivo Antitumor Activity
In vivo studies in xenograft models have been conducted for both agents, revealing differences in their single-agent and combination therapy potential. This compound has been reported to have modest anti-tumor activity as a single agent in a xenograft mouse model.[1][6] In contrast, TNO155 has demonstrated more robust in vivo efficacy, particularly when used in combination with other targeted therapies in various cancer models, including neuroblastoma and solid tumors.[7][8][9][10]
| Agent | Cancer Model | Key Findings | Reference | |---|---|---|---|---| | This compound | PC-9 Xenograft (NSCLC) | Inhibited tumor growth. |[6] | | TNO155 | Neuroblastoma Xenografts | Reduced tumor growth and delayed tumor progression, especially in combination with ALK inhibitors. |[7][9][10] | | | Patient-Derived Xenografts (Solid Tumors) | Showed enhanced tumor growth inhibition in combination with BRAF/MEK inhibitors and CDK4/6 inhibitors. |[8][11] |
Signaling Pathways and Experimental Workflows
To understand the biological context and the methods used to evaluate these SHP2-targeted agents, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or TNO155 for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve.
Western Blot Analysis for Pathway Modulation
-
Cell Lysis: Following treatment with the respective compounds, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for SHP2, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin), followed by incubation with corresponding secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: A suspension of cancer cells is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and receive vehicle control, this compound, or TNO155 via an appropriate route of administration (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule.
-
Efficacy Evaluation: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor growth inhibition is calculated at the end of the study.
-
Pharmacodynamic Analysis: At the end of the treatment period, tumors may be excised for analysis of target engagement and pathway modulation by Western blot or immunohistochemistry.
Conclusion
Both this compound and TNO155 represent promising strategies for targeting SHP2 in cancer. This compound, with its degradation mechanism, offers the potential for a more profound and sustained elimination of SHP2 protein. TNO155, a well-characterized allosteric inhibitor, has demonstrated significant preclinical efficacy, particularly in combination settings, and has progressed into clinical trials. The choice between these two approaches may depend on the specific cancer context, the potential for resistance mechanisms, and the therapeutic window of each agent. Further preclinical studies, especially direct comparative investigations, are warranted to fully elucidate the relative advantages of SHP2 degradation versus inhibition in different oncogenic settings.
References
- 1. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Comparative Analysis of SHP2 Antibody Specificity with SHP1
For Immediate Release
This guide provides a detailed comparison of the specificity of a widely used SHP2 antibody, focusing on its potential cross-reactivity with the closely related protein tyrosine phosphatase, SHP1. The information presented is intended for researchers, scientists, and drug development professionals who require highly specific reagents for their studies of SHP2-mediated signaling pathways.
Introduction to SHP1 and SHP2
Src homology region 2 domain-containing phosphatase 1 (SHP1) and SHP2 are two highly homologous non-receptor protein tyrosine phosphatases that play critical, yet often opposing, roles in intracellular signaling. Both enzymes contain two tandem SH2 domains and a C-terminal catalytic PTP domain. SHP1 is primarily expressed in hematopoietic cells and generally acts as a negative regulator of signaling pathways, including those involved in inflammation and cell growth. In contrast, SHP2 is ubiquitously expressed and typically functions as a positive regulator of signaling cascades, such as the RAS-MAPK pathway, promoting cell survival and proliferation. Given their structural similarity, the specificity of antibodies used to detect and isolate these proteins is of paramount importance for accurate experimental results.
Featured Antibody
This guide focuses on the SHP-2 (D50F2) Rabbit mAb (Cell Signaling Technology, #3397) , a recombinant monoclonal antibody raised against a synthetic peptide corresponding to the carboxy-terminal sequence of human SHP2.[1]
Specificity Assessment: SHP-2 (D50F2) Rabbit mAb
The specificity of the SHP-2 (D50F2) Rabbit mAb has been rigorously validated using knockout (KO) cell lines, which is considered a gold standard for antibody validation.
Experimental Data
The following table summarizes the key findings from the specificity validation of the SHP-2 (D50F2) Rabbit mAb.
| Target Protein | Antibody | Experimental Method | Cell Line | Result | Cross-Reactivity with SHP1 | Reference |
| SHP2 | SHP-2 (D50F2) Rabbit mAb | Western Blot | Control 293T cells | Strong band detected at ~72 kDa | Not explicitly tested against purified SHP1, but KO validation provides strong evidence of specificity. | [1] |
| SHP2 | SHP-2 (D50F2) Rabbit mAb | Western Blot | SHP-2 knockout 293T cells | No band detected | N/A | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting
This protocol is adapted from Cell Signaling Technology's general Western blotting protocol.
1. Sample Preparation:
-
Culture control and SHP-2 knockout 293T cells to 80-90% confluence.
-
Lyse cells in 1X SDS sample buffer.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Heat the samples to 95-100°C for 5 minutes, then cool on ice.
-
Centrifuge to pellet cellular debris.
2. SDS-PAGE and Transfer:
-
Load 20 µL of the supernatant onto a precast SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% w/v BSA or nonfat dry milk in Tris-buffered saline with 0.1% Tween® 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the SHP-2 (D50F2) Rabbit mAb at a 1:1000 dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
4. Detection:
-
Incubate the membrane with a chemiluminescent HRP substrate.
-
Capture the signal using an appropriate imaging system.
Immunoprecipitation
This protocol is a general guide for immunoprecipitation using the SHP-2 (D50F2) Rabbit mAb.
1. Cell Lysate Preparation:
-
Harvest cells and lyse in a non-denaturing lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
2. Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G agarose/magnetic beads for 30-60 minutes at 4°C.
-
Add the SHP-2 (D50F2) Rabbit mAb to the pre-cleared lysate at a 1:50 dilution and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the immune complexes.
-
Pellet the beads by centrifugation and wash five times with lysis buffer.
3. Elution and Analysis:
-
Elute the bound proteins from the beads by resuspending in 1X SDS sample buffer and heating to 95-100°C for 5 minutes.
-
Analyze the eluted proteins by Western blotting as described above.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the distinct signaling pathways of SHP1 and SHP2, and a typical experimental workflow for antibody validation.
References
SHP2-D26: A Superior Strategy for Overcoming Resistance to SHP099 in Cancer Cell Lines
Src homology 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating cell growth and differentiation signals through the RAS-MAPK pathway.[1] Its overactivation is implicated in various cancers, making it an attractive therapeutic target. SHP099 is a potent and selective allosteric inhibitor of SHP2; however, its efficacy can be limited by the development of resistance. SHP2-D26, a proteolysis-targeting chimera (PROTAC), offers an alternative therapeutic strategy by inducing the degradation of the SHP2 protein.[2]
Comparative Efficacy of this compound and SHP099
Experimental evidence demonstrates the superior potency of this compound compared to SHP099 in various cancer cell lines. As a PROTAC, this compound functions by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the SHP2 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This mechanism of action is fundamentally different from SHP099, which acts by stabilizing SHP2 in an inactive conformation.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and SHP099 in representative cancer cell lines.
| Compound | Cell Line | Cancer Type | DC50 (nM) | IC50 (nM) | Reference |
| This compound | KYSE520 | Esophageal Cancer | 6.0 | 660 | [2] |
| MV4;11 | Acute Myeloid Leukemia | 2.6 | 9.9 | [2] | |
| SHP099 | KYSE520 | Esophageal Cancer | - | >10,000 | [2] |
| MV4;11 | Acute Myeloid Leukemia | - | 320 | [4] |
Table 1: Comparative Potency of this compound and SHP099. DC50 represents the concentration required to degrade 50% of the target protein, while IC50 is the concentration that inhibits 50% of cell growth.
Overcoming SHP099 Resistance with this compound
A significant advantage of this compound lies in its potential to overcome common mechanisms of resistance to SHP099.
Mechanisms of Resistance to SHP099
Acquired resistance to SHP099 is often driven by two primary mechanisms:
-
Adaptive Feedback Reactivation: Cancer cells can develop resistance by reactivating the RAS-ERK pathway through feedback loops that bypass the inhibitory effect of SHP099.[5]
-
Mutations in the SHP2 Protein: Specific mutations, such as the phosphorylation of Tyrosine 62 (Tyr62) in the N-SH2 domain, can stabilize SHP2 in its active, open conformation.[5][6] This conformational change prevents the binding of allosteric inhibitors like SHP099, rendering them ineffective.[5][6]
This compound Circumvents Resistance Mechanisms
The PROTAC mechanism of this compound provides a direct solution to these resistance pathways. By targeting the entire SHP2 protein for degradation, this compound eliminates the phosphatase, regardless of its conformational state or the presence of resistance-conferring mutations that prevent inhibitor binding.[7][8] This approach effectively shuts down the signaling pathway, even in cells where SHP099 has lost its efficacy.
Figure 1: Mechanism of action for SHP099 and this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Generation of SHP099-Resistant Cell Lines
-
Cell Culture: Maintain parental cancer cell lines (e.g., MV4-11, KYSE520) in the recommended culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Stepwise Dose Escalation: To induce resistance, expose parental cells to an initial concentration of SHP099 equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Subculture and Dose Increase: Once the cells resume a normal growth rate, subculture them and incrementally increase the concentration of SHP099.
-
Selection of Resistant Clones: Continue this process for several months until the cells are able to proliferate in the presence of a high concentration of SHP099 (e.g., >10 µM).
-
Verification of Resistance: Confirm the resistance phenotype by performing a cell viability assay to compare the IC50 values of the parental and resistant cell lines.
Cell Viability Assay (WST-8 Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of SHP099 or this compound for 72 hours.
-
WST-8 Reagent Addition: Add 10 µL of WST-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis for SHP2 Degradation and Pathway Modulation
-
Cell Lysis: Treat cells with the desired concentrations of this compound for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin and incubate with primary antibodies against SHP2, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Incubate the membrane with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the extent of protein degradation and pathway inhibition.
Figure 2: Experimental workflow for comparing this compound and SHP099.
Signaling Pathway Overview
The SHP2 phosphatase is a critical positive regulator of the RAS-MAPK signaling cascade, which is frequently hyperactivated in cancer.
Figure 3: Simplified SHP2 signaling pathway in cancer.
References
- 1. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective inhibition of leukemia-associated SHP2E69K mutant by the allosteric SHP2 inhibitor SHP099 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of SHP2 at Tyr62 Enables Acquired Resistance to SHP2 Allosteric Inhibitors in FLT3-ITD–Driven AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative Analysis of SHP2-D26 and siRNA-Mediated SHP2 Knockdown: A Guide for Researchers
In the landscape of targeted protein modulation, both small molecule degraders and RNA interference present powerful tools for elucidating protein function and developing novel therapeutic strategies. This guide provides a detailed comparative analysis of two distinct methods for reducing cellular levels of the protein tyrosine phosphatase SHP2: the PROTAC degrader SHP2-D26 and siRNA-mediated knockdown. This objective comparison, supported by experimental data, will assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific research needs.
At a Glance: this compound vs. siRNA
| Feature | This compound (PROTAC Degrader) | siRNA-mediated SHP2 Knockdown |
| Mechanism of Action | Post-translational: Induces proteasomal degradation of existing SHP2 protein.[1] | Post-transcriptional: Prevents the translation of new SHP2 protein by degrading mRNA.[2] |
| Molecular Target | SHP2 Protein | SHP2 mRNA |
| Mode of Action | Catalytic: One molecule of this compound can induce the degradation of multiple SHP2 protein molecules.[3] | Stoichiometric: One siRNA duplex generally targets one mRNA molecule. |
| Typical Onset of Effect | Rapid, with protein reduction observed within hours.[1] | Slower, dependent on the turnover rate of existing SHP2 protein. |
| Duration of Effect | Can be sustained with continuous exposure. | Transient, typically lasting 3-7 days, with efficacy decreasing as cells divide.[2] |
| Specificity | High, determined by the selectivity of the SHP2-binding ligand and the E3 ligase binder. | Can have off-target effects due to partial complementarity with other mRNAs.[4][5][6] |
Quantitative Performance Data
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | DC₅₀ (nM)¹ | Max SHP2 Degradation | IC₅₀ (nM)² |
| KYSE520 | Esophageal Cancer | 6.0[1][7][8][9][10] | >95%[7][8][9][10] | 660[1] |
| MV-4-11 | Acute Myeloid Leukemia | 2.6[1][7][8][9][10] | >95%[7][8][9][10] | 0.99[1] |
¹DC₅₀: Concentration required to degrade 50% of the target protein. ²IC₅₀: Concentration required to inhibit 50% of cell growth.
Signaling Pathways and Mechanisms
SHP2 is a critical signaling node involved in multiple pathways that regulate cell growth, proliferation, and differentiation. Both this compound and siRNA-mediated knockdown aim to abrogate SHP2-dependent signaling, primarily through the RAS/MAPK pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bivalent target-binding bioPROTACs induce potent degradation of oncogenic SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment with siRNAs is commonly associated with GPX4 up-regulation and target knockdown-independent sensitization to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of siRNA specificity on targets with double-nucleotide mismatches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric siRNA: new strategy to improve specificity and reduce off-target gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
Validating the On-Target Effects of SHP2-D26 with Rescue Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signaling node and a compelling target in oncology.[1][2] It plays a pivotal role in multiple cellular processes, including proliferation, differentiation, and survival, primarily through the RAS/MAPK signaling cascade.[3][4] Dysregulation of SHP2 activity is linked to various cancers and developmental disorders.[1][2] SHP2-D26 is a potent proteolysis-targeting chimera (PROTAC) that induces the degradation of the SHP2 protein.[5][6] This guide provides a framework for validating the on-target effects of this compound, with a focus on rescue experiments, and compares its performance with alternative approaches.
On-Target Validation: The Importance of Rescue Experiments
A crucial step in the development of targeted therapies is to unequivocally demonstrate that the observed biological effects are a direct consequence of the intended molecular intervention. For a degrader like this compound, this means proving that its cellular activity stems specifically from the degradation of SHP2 and not from off-target effects. The gold-standard method for this validation is a "rescue" experiment.
The principle of a rescue experiment is to determine if the phenotypic effects of a drug can be reversed by reintroducing a version of the target protein that is resistant to the drug's action. In the case of this compound, this would involve expressing a mutant form of SHP2 that cannot be recognized and degraded by this compound, while retaining its normal physiological function. If the expression of this resistant mutant "rescues" the cells from the effects of this compound, it provides strong evidence for the on-target activity of the degrader.
Comparative Performance of this compound
This compound has demonstrated potent and selective degradation of SHP2, leading to the inhibition of downstream signaling and cell growth in various cancer cell lines. Its performance can be compared to traditional small-molecule inhibitors of SHP2, such as SHP099.
| Metric | This compound | SHP099 (Allosteric Inhibitor) | Reference |
| Mechanism of Action | Induces proteasomal degradation of SHP2 | Allosterically inhibits SHP2 phosphatase activity | [5][7] |
| Potency (DC50/IC50) | DC50 of 6.0 nM (KYSE520 cells) and 2.6 nM (MV-4-11 cells) | IC50 values in the nanomolar range for enzyme inhibition | [6][7] |
| Effect on p-ERK | Potent inhibition of ERK phosphorylation | Inhibition of ERK phosphorylation | [6][7] |
| Effect on Cell Growth | >30-times more potent in inhibiting cell growth than SHP099 in KYSE520 and MV4;11 cancer cell lines | Inhibits cell growth | [6][7] |
Experimental Protocols
On-Target Validation via Ligand Competition
A straightforward method to demonstrate the specific binding and mechanism of a PROTAC is through competition experiments. This involves co-treating cells with the PROTAC and an excess of either a ligand for the target protein or a ligand for the E3 ligase.
Protocol:
-
Cell Culture: Plate cancer cells of interest (e.g., KYSE520 esophageal cancer cells) at an appropriate density.
-
Treatment:
-
Treat cells with this compound at a concentration known to induce significant SHP2 degradation (e.g., 100 nM).
-
In parallel, co-treat cells with this compound (100 nM) and an excess of a SHP2 allosteric inhibitor (e.g., 10 µM SHP099).
-
As another control, co-treat cells with this compound (100 nM) and an excess of a VHL E3 ligase ligand.
-
-
Incubation: Incubate the cells for a sufficient period to allow for SHP2 degradation (e.g., 8-24 hours).
-
Analysis: Harvest the cells and perform Western blotting to assess the protein levels of SHP2.
Expected Outcome: The degradation of SHP2 by this compound should be significantly reduced or completely blocked in the presence of excess SHP2 inhibitor or VHL ligand. This indicates that the degradation is dependent on the formation of a ternary complex between SHP2, this compound, and the VHL E3 ligase.
Proposed Rescue Experiment with a Degrader-Resistant SHP2 Mutant
Protocol:
-
Generation of a Degrader-Resistant SHP2 Mutant:
-
Based on the binding mode of the SHP2 ligand component of this compound, identify key interacting amino acid residues in SHP2.
-
Introduce point mutations in the SHP2 cDNA at these sites to disrupt binding. It is crucial to select mutations that are predicted to not interfere with the overall folding and function of the SHP2 protein.
-
Validate the lack of binding of the mutated SHP2 to the SHP2 ligand part of this compound using biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
-
-
Cell Line Engineering:
-
Establish a stable cell line expressing the degrader-resistant SHP2 mutant. This can be achieved through lentiviral transduction followed by selection. An epitope tag (e.g., HA-tag) can be added to the mutant SHP2 to distinguish it from the endogenous protein.
-
As a control, create a stable cell line expressing wild-type SHP2.
-
-
Rescue Experiment:
-
Treat both the mutant-expressing and wild-type-expressing cell lines with this compound.
-
Assess key phenotypes that are affected by this compound, such as:
-
SHP2 Protein Levels: Perform Western blotting to confirm that endogenous SHP2 is degraded while the mutant SHP2 remains stable.
-
Downstream Signaling: Analyze the phosphorylation status of key downstream effectors like ERK (p-ERK) via Western blotting.
-
Cell Viability/Proliferation: Measure cell viability using assays like CellTiter-Glo or proliferation using IncuCyte live-cell imaging.
-
-
Expected Outcome: In cells expressing the degrader-resistant SHP2 mutant, the effects of this compound on downstream signaling (p-ERK levels) and cell viability should be significantly attenuated or completely rescued compared to cells expressing wild-type SHP2.
Visualizing the Pathways and Processes
Caption: SHP2's role in the RAS/MAPK signaling pathway.
Caption: Mechanism of action of the SHP2 degrader, this compound.
Caption: Workflow for a rescue experiment to validate on-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modeling (not so) rare developmental disorders associated with mutations in the protein-tyrosine phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of SHP2 Inhibitors: SHP2-D26 vs. Marketed Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical node in oncogenic signaling pathways, making it a compelling target for cancer therapy. The development of SHP2 inhibitors has opened new avenues for treating a variety of malignancies. This guide provides an objective comparison of the in vivo efficacy of the novel SHP2 degrader, SHP2-D26, against other prominent SHP2 inhibitors: TNO155, RMC-4630, and SAR442720. The data presented is compiled from publicly available preclinical and clinical studies to aid researchers in their evaluation of these compounds.
In Vivo Efficacy Comparison
The following table summarizes the available quantitative data on the in vivo anti-tumor activity of this compound and other selected SHP2 inhibitors when used as monotherapy in preclinical models. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models, dosing regimens, and endpoint measurements.
| Inhibitor | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Citation(s) |
| This compound | Xenograft Mouse Model | Not Specified | Not Specified | <20% TGI | |
| NSCLC Xenografts | PC-9 | 20 mg/kg and 40 mg/kg (i.p.) | Moderate inhibition of tumor growth | [1] | |
| TNO155 | Murine Xenografts | Neuroblastoma (Kelly) | Not Specified | Moderate tumor growth inhibition; tumor growth was reduced or delayed | [2][3] |
| RMC-4630 | Xenograft Mouse Model | Pancreatic Cancer (AsPC-1) | Not Specified | Tumor weight reduced from 0.22g (control) to 0.077g | [4] |
| SAR442720 (RMC-4630) | Preclinical Cancer Models | Not Specified | Not Specified | Deep and durable tumor growth inhibition when combined with an anti-PD-1 inhibitor | [5] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the SHP2 signaling pathway and a typical workflow for in vivo efficacy studies.
Experimental Protocols
The following provides a generalized methodology for conducting in vivo efficacy studies with SHP2 inhibitors using a non-small cell lung cancer (NSCLC) xenograft model. Specific details may vary between individual studies.
Objective: To evaluate the anti-tumor efficacy of a SHP2 inhibitor as a monotherapy in a human NSCLC xenograft mouse model.
1. Cell Culture and Animal Models:
-
Cell Line: Human NSCLC cell lines (e.g., NCI-H358, A549, or PC-9) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Animals: Female athymic nude mice or NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice, typically 6-8 weeks old, are used. Animals are housed in a pathogen-free environment with ad libitum access to food and water.
2. Tumor Implantation:
-
Cultured NSCLC cells are harvested during their exponential growth phase and resuspended in a sterile solution, often a 1:1 mixture of serum-free media and Matrigel.
-
A specific number of cells (e.g., 5 x 10^6) in a defined volume (e.g., 100-200 µL) is subcutaneously injected into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Tumor growth is monitored by measuring the length and width of the tumors with calipers, typically two to three times per week.
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined average size (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups (e.g., vehicle control, and different dose levels of the SHP2 inhibitor).
4. Drug Preparation and Administration:
-
The SHP2 inhibitor is formulated in a suitable vehicle for administration (e.g., a solution for intraperitoneal (i.p.) or oral (p.o.) delivery).
-
The drug is administered to the mice according to the planned dosing schedule (e.g., daily, twice weekly). The vehicle is administered to the control group.
5. Efficacy Evaluation:
-
Tumor volumes and body weights are measured regularly throughout the study. Body weight is monitored as an indicator of toxicity.
-
The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study.
-
The study is terminated when tumors in the control group reach a specified maximum size, or at a predetermined time point.
6. Data Analysis:
-
Tumor growth curves are plotted for each treatment group.
-
Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the differences in tumor growth between the treated and control groups.
Conclusion
The available data suggests that while the SHP2 degrader this compound shows modest single-agent in vivo efficacy, other SHP2 inhibitors like TNO155 and RMC-4630 have also demonstrated moderate to significant anti-tumor activity in various preclinical models. It is evident that the efficacy of these inhibitors can be highly dependent on the specific cancer model and the genetic context of the tumor. Furthermore, the therapeutic potential of SHP2 inhibitors may be more fully realized in combination therapies, as suggested by the data for SAR442720 with a PD-1 inhibitor. This guide serves as a starting point for researchers, and further head-to-head studies under standardized conditions are necessary for a definitive comparison of these promising therapeutic agents.
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing an In Vivo Efficacy Study of Nanomedicines for Preclinical Tumor Growth Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
A Head-to-Head Battle: Benchmarking SHP2-D26 Against the New Wave of SHP2 Degraders
For researchers at the forefront of oncology and targeted protein degradation, the landscape of SHP2-targeted therapies is rapidly evolving. SHP2-D26, a first-in-class SHP2 PROTAC degrader, has paved the way for a new therapeutic strategy against this critical oncogenic phosphatase. Now, a host of novel SHP2 degraders have emerged, each with unique profiles and the promise of enhanced efficacy. This guide provides a comprehensive comparison of this compound against notable newcomers, offering a data-driven analysis for informed research and development decisions.
This comparative guide delves into the key performance metrics of this compound and its successors, presenting a clear overview of their degradation efficiency, cellular activity, and mechanisms of action. By summarizing the available quantitative data and outlining the experimental methodologies, this document serves as a valuable resource for scientists navigating the expanding field of SHP2-targeted therapeutics.
Performance Deep Dive: this compound vs. Novel Degraders
The efficacy of a PROTAC degrader is multi-faceted, extending beyond simple target binding to include the efficiency and kinetics of protein degradation, and the ultimate impact on cellular function. Here, we compare this compound with other recently developed SHP2 degraders for which data is publicly available: ZB-S-29, SP4, R1-5C, and P9.
| Degrader | Target Warhead | E3 Ligase Recruited | DC50 | Dmax | Deg. Time Course | Cell Growth IC50 |
| This compound | SHP2 Inhibitor | VHL | 2.6 nM (MV-4-11) 6.0 nM (KYSE520)[1] | >95% (30 nM in both cell lines)[1] | >95% degradation within 8h (100 nM)[2] | 0.99 nM (MV-4-11) 660 nM (KYSE520)[2] |
| ZB-S-29 | TNO155 derivative | Cereblon | 6.02 nM (MV4;11)[3][4] | >90% (500 nM, 24h)[4] | Time-dependent | Potent inhibition |
| SP4 | SHP099 | Cereblon | Potent | Significant | Time-dependent | 100x more potent than SHP099 in HeLa cells[5] |
| R1-5C | RMC-4550 | Cereblon | Low nanomolar[6][7] | Not specified | Time-dependent | Potent inhibition[6][7] |
| P9 | SHP2 Allosteric Inhibitor | VHL | 35.2 nM (HEK293) ~130 nM (KYSE-520)[8][9] | Not specified | Time-dependent | 0.64 µM (KYSE-520)[10] |
Note: Data is compiled from various publications and may have been generated in different cell lines and under different experimental conditions, warranting caution in direct cross-comparison.
Mechanism of Action: A Tale of Two E3 Ligases
The fundamental mechanism for these SHP2 degraders is the formation of a ternary complex between the SHP2 protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of SHP2, marking it for degradation by the proteasome. A key distinction among the current cohort of SHP2 degraders lies in the E3 ligase they recruit.
This compound and P9 utilize the Von Hippel-Lindau (VHL) E3 ligase to trigger SHP2 degradation.[2][9] In contrast, ZB-S-29, SP4, and R1-5C are designed to recruit Cereblon (CRBN), another widely used E3 ligase in PROTAC design.[3][7][8] The choice of E3 ligase can influence the degradation efficiency, substrate specificity, and potential for off-target effects, making it a critical consideration in degrader development.
Experimental Corner: The How-To of Degrader Evaluation
The quantitative data presented in this guide is typically generated through a series of standardized cellular and biochemical assays. Understanding these methodologies is crucial for interpreting the results and designing future experiments.
Western Blotting for SHP2 Degradation
This is the gold-standard assay for quantifying the reduction of a target protein.
Protocol Outline:
-
Cell Culture and Treatment: Cancer cell lines (e.g., KYSE520, MV-4-11) are cultured to a specific confluency and then treated with varying concentrations of the SHP2 degrader for different time points.
-
Lysis and Protein Quantification: Cells are lysed to release total protein, and the protein concentration of each sample is determined to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Antibody Incubation and Detection: The membrane is incubated with a primary antibody specific for SHP2, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is then added, and the light emitted is captured to visualize the SHP2 protein bands.
-
Data Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., GAPDH or β-actin). The DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) are calculated from dose-response curves.
Cell Viability Assays
To assess the functional consequence of SHP2 degradation, cell viability assays are employed to measure the impact on cancer cell growth and proliferation.
Common Methodologies:
-
MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.
Protocol Outline:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of the SHP2 degrader.
-
Incubation: The plates are incubated for a set period (e.g., 72-96 hours) to allow for effects on cell proliferation.
-
Reagent Addition and Measurement: The appropriate assay reagent (e.g., MTT, MTS, or CellTiter-Glo®) is added to each well, and the signal (absorbance or luminescence) is measured using a plate reader.
-
Data Analysis: The results are normalized to vehicle-treated control cells, and the IC50 (concentration at which 50% of cell growth is inhibited) is calculated.
Concluding Remarks
This compound has undoubtedly been a trailblazer in the field of targeted SHP2 degradation. The emergence of novel degraders like ZB-S-29, SP4, R1-5C, and P9, which leverage different E3 ligases and warheads, highlights the intense and fruitful research in this area. While this compound remains a potent and well-characterized tool, the newer compounds offer the potential for improved degradation kinetics, different cellular activity profiles, and alternative strategies to overcome potential resistance mechanisms. The choice of degrader for a specific research application will depend on a careful consideration of the desired experimental system and the specific performance characteristics of each compound. As more data on these and other emerging SHP2 degraders become available, the path towards a clinically successful SHP2-targeted therapy will become ever clearer.
References
- 1. Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Novel PROTACs for degradation of SHP2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SHP2 PROTAC R1-5C | Probechem Biochemicals [probechem.com]
- 7. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of SHP2-D26: A Comprehensive Guide for Laboratory Professionals
For researchers at the forefront of drug discovery, the proper handling and disposal of potent, research-grade compounds like SHP2-D26 are paramount for laboratory safety and environmental protection. As a novel proteolysis-targeting chimera (PROTAC), this compound is designed to specifically target and degrade the SHP2 protein, a key node in cancer signaling pathways. Due to its biological activity and chemical nature, all materials contaminated with this compound must be treated as hazardous waste. Adherence to institutional and national regulations for hazardous waste disposal is mandatory.
This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, synthesized from best practices for hazardous chemical waste management and information derived from safety data sheets of its constituent components.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an analysis of its components provides insight into its potential hazards:
-
SHP2 Ligand (similar to SHP099): The SDS for the SHP2 inhibitor SHP099 indicates that it is a skin and eye irritant.
-
VHL Ligand: Information on VHL ligands is conflicting. One SDS classifies a VHL ligand as harmful if swallowed and very toxic to aquatic life with long-lasting effects, while another states it is not a hazardous substance.
Given this information, a cautious approach is necessary. This compound should be handled as a hazardous compound with potential skin and eye irritant properties, and as a substance that is harmful if ingested and poses a danger to the aquatic environment.
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound and its waste products[1][2][3][4][5]:
| PPE Category | Recommended Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber)[2]. |
| Eye Protection | Safety glasses with side shields or safety goggles[3][5]. A face shield may be necessary for splash hazards[5]. |
| Body Protection | A laboratory coat is standard. For larger quantities or increased risk of splashing, chemical-resistant coveralls or an apron should be used[2][3]. |
| Respiratory | Not generally required for small quantities handled in a well-ventilated area or a chemical fume hood. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedures for the safe disposal of this compound in both solid and liquid forms.
1. Waste Segregation and Container Selection:
-
Treat as Hazardous Waste: All materials, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with non-hazardous trash, sharps, or biological waste.
-
Container Choice: Use a dedicated, leak-proof, and chemically compatible container for this compound waste. High-density polyethylene (HDPE) containers are generally suitable. The container must have a secure cap to prevent spills and evaporation.
2. Labeling of Hazardous Waste Containers:
Proper labeling is crucial for safety and regulatory compliance. The hazardous waste label must include the following information[6][7][8][9][10]:
-
Full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
For solutions, list all components and their approximate concentrations (e.g., "this compound in DMSO").
-
Accumulation start date (the date the first waste is added to the container)[7][9].
-
The name and contact information of the principal investigator or laboratory supervisor.
-
The specific location (building and room number).
-
Appropriate hazard pictograms (e.g., irritant, environmentally hazardous).
3. Disposal of Liquid this compound Waste:
-
Collect all solutions containing this compound in a designated liquid hazardous waste container.
-
Keep the container securely capped when not in use.
-
Store the container in a designated hazardous waste accumulation area, which should be under the control of laboratory personnel and away from general lab traffic[11][12].
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks[12].
4. Disposal of Solid this compound Waste:
-
Contaminated Labware: Disposable items such as pipette tips, microfuge tubes, and gloves that are heavily contaminated with this compound should be collected as solid hazardous waste. These items should be placed in a designated, labeled container.
-
Empty Vials: The original vial containing this compound powder should be disposed of as solid hazardous waste.
-
Spill Cleanup Materials: Any materials used to clean up spills of this compound (e.g., absorbent pads, wipes) must also be disposed of as hazardous waste.
5. Decontamination of Reusable Glassware:
For reusable glassware, a triple-rinse procedure is recommended:
-
Perform the first two rinses with a suitable solvent (e.g., ethanol or acetone).
-
Collect these first two rinsates as hazardous liquid waste.
-
The third rinse can be with water, which should also be collected as hazardous waste.
6. Final Disposal:
-
Once the waste container is full or has reached the institutional time limit for waste accumulation, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Follow all institutional procedures for waste pickup, which may include completing specific forms or using an online request system.
Below is a diagram illustrating the workflow for the proper disposal of this compound.
The following diagram illustrates the decision-making process for handling materials potentially contaminated with this compound.
References
- 1. PPE for Handling Chemicals | Hazclear [hazclear.com]
- 2. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 3. protectivecoverall.com [protectivecoverall.com]
- 4. media.path.org [media.path.org]
- 5. epa.gov [epa.gov]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 9. Hazardous Waste Storage & Labeling | Safety Services [safetyservices.ucdavis.edu]
- 10. Section 2: Waste Containers, Storage and Labelling - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Personal protective equipment for handling SHP2-D26
Essential Safety and Handling Guide for SHP2-D26
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent and effective PROTAC SHP2 degrader. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
This compound is utilized in research, particularly in studies related to esophageal cancer and acute myeloid leukemia.[1] It functions by inducing the degradation of the SHP2 protein.[1]
Quantitative Data Summary
For ease of reference, key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅₆H₇₉ClN₁₂O₆S₂ | [2] |
| Molecular Weight | 1115.89 g/mol | [2] |
| Purity | 95.83% | [1] |
| CAS Number | 2458219-65-1 | [1] |
| IC₅₀ in KYSE520 cells | 0.66 µM | [1][3] |
| IC₅₀ in MV-4-11 cells | 0.99 nM | [1][3] |
| DC₅₀ in KYSE520 cells | 6.0 nM | [1][4] |
| DC₅₀ in MV-4-11 cells | 2.6 nM | [1][4] |
Personal Protective Equipment (PPE)
A comprehensive assessment of the hazards associated with handling this compound is necessary to determine the appropriate PPE.[5] The minimum required PPE for handling this compound includes:
-
Body Protection: A lab coat must be worn to protect skin and clothing from potential contamination.[5][6][7] For procedures with a higher risk of splashing, consider a solid-front gown.
-
Eye and Face Protection: Safety glasses with side shields are mandatory.[5][6] When there is a splash hazard, a face shield should be worn in addition to safety glasses or goggles.[5][8]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[5] It is recommended to wear double gloves. Gloves must be changed immediately if contaminated, and hands should be washed thoroughly after removal.[9]
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area or a chemical fume hood, a respirator may be necessary if there is a risk of generating aerosols of the solid compound or high concentrations of vapor from solutions. The type of respirator should be selected based on a formal risk assessment.[7][8]
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound from receipt to experimental use.
Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
The compound is typically shipped as a solid.
-
Store the solid compound at -20°C for up to 2 years or at -80°C for up to 3 years.
-
Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[10] Avoid repeated freeze-thaw cycles.[1]
Preparation of Stock Solutions
-
All handling of the solid compound and preparation of stock solutions should be performed in a chemical fume hood to minimize inhalation exposure.
-
This compound is soluble in DMSO up to 100 mg/mL (89.61 mM), which may require sonication to fully dissolve.[11]
-
Step-by-step preparation:
-
Ensure all necessary PPE is worn correctly.
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the required amount of the solid compound in a chemical fume hood.
-
Add the appropriate volume of DMSO to achieve the desired concentration.
-
Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label all vials with the compound name, concentration, date, and storage conditions.
-
Use in Experiments
-
When diluting the stock solution to working concentrations in cell culture media or other buffers, continue to work in a biological safety cabinet or chemical fume hood.
-
Handle all solutions containing this compound with the same level of precaution as the concentrated stock solution.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.[12][13]
-
Solid Waste:
-
Unused solid this compound should be disposed of as hazardous chemical waste.
-
Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, clearly labeled hazardous waste container.[14]
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated hazardous liquid waste container. Do not pour down the drain.
-
Waste containing organic solvents (like DMSO) should be collected in a separate, appropriate solvent waste container.[15]
-
-
Decontamination:
-
All surfaces and equipment that come into contact with this compound should be decontaminated. Consult your institution's safety guidelines for appropriate decontamination procedures for chemical agents.
-
-
Waste Pickup:
-
Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. Ensure all waste containers are properly labeled and sealed.[12]
-
Visual Guides
The following diagrams illustrate key workflows for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Spill Response Procedure for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 7. westlab.com [westlab.com]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 13. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 14. SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium | Pharmaguideline [pharmaguideline.com]
- 15. biochemistry - Bradford Reagent Disposal - Biology Stack Exchange [biology.stackexchange.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
